5-Fluoro-2-(pyrrolidin-1-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWUHBJFPTXYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693203 | |
| Record name | 5-Fluoro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287217-79-1 | |
| Record name | 5-Fluoro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Fluoro-2-(pyrrolidin-1-yl)pyridine . This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the fluoropyridine and pyrrolidine moieties in bioactive molecules. This document details a reliable synthetic route, outlines the necessary experimental protocols, and presents the expected analytical characterization data.
Synthesis
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method in heterocyclic chemistry involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the highly reactive fluorine atom at the 2-position of 2,5-difluoropyridine is displaced by the secondary amine, pyrrolidine. The electron-withdrawing nature of the pyridine nitrogen and the second fluorine atom activates the ring towards nucleophilic attack, making this a favorable transformation.
Synthetic Workflow
The logical flow of the synthesis is depicted in the diagram below, from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on established procedures for the nucleophilic aromatic substitution of 2-fluoropyridines with amines.
Materials:
-
2,5-Difluoropyridine
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or reaction vessel with a sealed cap
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-difluoropyridine (1.0 eq.).
-
Add anhydrous acetonitrile or DMSO to dissolve the starting material.
-
To this solution, add pyrrolidine (1.1 - 1.5 eq.) and a base such as potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.).
-
The reaction mixture is then heated to a temperature between 80 °C and 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If acetonitrile was used as the solvent, it is removed under reduced pressure. If DMSO was used, the mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below are the expected physicochemical properties and spectral data for the target compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁FN₂ |
| Molecular Weight | 166.20 g/mol |
| CAS Number | 1287217-79-1 |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
Predicted Spectroscopic Data
Disclaimer: The following spectroscopic data are predicted based on the analysis of structurally similar compounds and have not been experimentally verified from a single, published source for this specific molecule. These predictions serve as a guide for researchers in analyzing their experimental results.
¹H NMR (Proton Nuclear Magnetic Resonance):
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the pyrrolidine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | H-6 (Pyridine) |
| ~ 7.2 - 7.4 | ddd | 1H | H-4 (Pyridine) |
| ~ 6.3 - 6.5 | dd | 1H | H-3 (Pyridine) |
| ~ 3.4 - 3.6 | t | 4H | -N-CH₂ - (Pyrrolidine) |
| ~ 1.9 - 2.1 | p | 4H | -CH₂-CH₂ -CH₂- (Pyrrolidine) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 (d) | C-5 (Pyridine, coupled to F) |
| ~ 150 - 155 | C-2 (Pyridine) |
| ~ 135 - 140 (d) | C-6 (Pyridine) |
| ~ 120 - 125 (d) | C-4 (Pyridine) |
| ~ 105 - 110 (d) | C-3 (Pyridine) |
| ~ 45 - 50 | -N-CH₂ - (Pyrrolidine) |
| ~ 25 - 30 | -CH₂-CH₂ -CH₂- (Pyrrolidine) |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):
A single signal is expected in the fluorine-19 NMR spectrum, characteristic of a fluorine atom attached to a pyridine ring.
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -120 to -140 | m |
MS (Mass Spectrometry):
The mass spectrum, typically obtained via Electron Ionization (EI), should show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 166 | [M]⁺, Molecular ion |
| 138 | [M - C₂H₄]⁺, Loss of ethylene from pyrrolidine |
| 111 | [M - C₄H₇]⁺, Loss of the pyrrolidinyl radical |
| 70 | [C₄H₈N]⁺, Pyrrolidinyl cation |
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols to their specific laboratory conditions and to perform thorough analytical testing to confirm the identity and purity of their synthesized material.
Spectral Analysis of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data (NMR, IR, and MS) for the compound 5-Fluoro-2-(pyrrolidin-1-yl)pyridine. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein is a combination of predicted values based on established spectroscopic principles and data from analogous structures. This document also outlines comprehensive experimental protocols for acquiring such data and includes a workflow diagram for the analytical process.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR)
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | d | 1H | H-6 (Pyridine) |
| ~7.2 - 7.4 | dd | 1H | H-4 (Pyridine) |
| ~6.3 - 6.5 | dd | 1H | H-3 (Pyridine) |
| ~3.4 - 3.6 | t | 4H | N-CH₂ (Pyrrolidine) |
| ~1.9 - 2.1 | m | 4H | CH₂ (Pyrrolidine) |
1.1.2. ¹³C NMR (Carbon-13 NMR)
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~155 - 158 (d) | C-5 (Pyridine, C-F) |
| ~153 - 156 | C-2 (Pyridine) |
| ~138 - 141 (d) | C-6 (Pyridine) |
| ~122 - 125 (d) | C-4 (Pyridine) |
| ~108 - 111 (d) | C-3 (Pyridine) |
| ~46 - 48 | N-CH₂ (Pyrrolidine) |
| ~25 - 27 | CH₂ (Pyrrolidine) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1580 - 1610 | Strong | C=C/C=N stretch (aromatic ring) |
| ~1450 - 1500 | Medium-Strong | Aromatic ring vibration |
| ~1200 - 1250 | Strong | C-F stretch |
| ~1100 - 1150 | Medium | C-N stretch |
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 166 | High | [M]⁺ (Molecular Ion) |
| 137 | Medium | [M - C₂H₅]⁺ |
| 111 | Medium | [M - C₄H₇]⁺ |
| 96 | High | [M - C₅H₁₀N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.
2.1.2. Data Acquisition ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse program is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse program is used with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
2.1.3. Data Processing The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
2.2.2. Data Acquisition The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
2.2.3. Data Analysis The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
2.3.1. Sample Introduction A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
2.3.2. Ionization and Mass Analysis In EI mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
2.3.3. Data Interpretation The mass spectrum displays the relative abundance of ions at each m/z value. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
In-depth Technical Guide: 5-Fluoro-2-(pyrrolidin-1-yl)pyridine (CAS 1287217-79-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(pyrrolidin-1-yl)pyridine is a fluorinated pyridine derivative containing a pyrrolidine moiety. Its chemical structure suggests potential applications in medicinal chemistry and materials science, as both the fluoropyridine and pyrrolidine scaffolds are prevalent in many biologically active compounds. This document aims to provide a comprehensive overview of the available technical information for this compound.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1287217-79-1 | [1][2][3] |
| Molecular Formula | C₉H₁₁FN₂ | [1][3][4] |
| Molecular Weight | 166.2 g/mol | [1][4] |
| IUPAC Name | This compound | N/A |
| Purity | Typically ≥96% | [1][2] |
Synthesis and Manufacturing
Detailed, publicly available experimental protocols for the specific synthesis of this compound (CAS 1287217-79-1) are not described in the reviewed scientific literature or patents. However, based on general synthetic strategies for analogous compounds, a potential synthetic route can be conceptualized.
A plausible approach involves the nucleophilic aromatic substitution of a suitable dihalopyridine with pyrrolidine. For instance, reacting 2,5-difluoropyridine or 2-chloro-5-fluoropyridine with pyrrolidine under appropriate basic conditions and heating could potentially yield the target compound. The general workflow for such a synthesis is depicted in the following diagram.
Caption: Conceptual synthetic workflow for this compound.
Note: This represents a generalized synthetic scheme. The specific reaction conditions, such as temperature, reaction time, and choice of base and solvent, would require experimental optimization.
Biological Activity and Potential Applications
Currently, there is no specific data in peer-reviewed journals or patents detailing the biological activity, mechanism of action, or signaling pathway interactions of this compound.
The presence of the 5-fluoropyridine moiety is significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The pyrrolidine ring is also a key structural feature in many pharmaceuticals.
Given its structure, this compound is likely utilized as a chemical intermediate in the synthesis of more complex molecules for research in areas such as:
-
Drug Discovery: As a building block for the synthesis of novel therapeutic agents.
-
Agrochemical Research: For the development of new pesticides and herbicides.
-
Materials Science: In the creation of specialized polymers or functional materials.
One supplier notes that it can be used as an intermediate and for the study of drug impurities.[5]
Experimental Data
A thorough search of scientific databases and patent literature did not yield any quantitative experimental data for this compound, such as IC₅₀ values, binding constants, or pharmacokinetic parameters.
Conclusion
This compound, with CAS number 1287217-79-1, is a commercially available chemical compound. While its basic chemical properties are documented by suppliers, there is a notable absence of in-depth scientific literature regarding its specific synthesis, biological activity, and experimental data. Its structural motifs suggest its primary role as an intermediate in the synthesis of more complex molecules for various research and development applications. Further investigation is required to elucidate its potential pharmacological or materials science applications. Researchers interested in this compound would need to undertake de novo studies to determine its properties and potential uses.
References
- 1. CAS:1287217-79-1, this compound-毕得医药 [bidepharm.com]
- 2. Fluorinated Pyridines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 3. This compound | 1287217-79-1 [sigmaaldrich.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. 1287217-79-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
Potential Biological Targets of 2-Pyrrolidinyl-Pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological targets of 2-pyrrolidinyl-pyridine derivatives, a class of compounds with significant pharmacological interest due to their interaction with key receptors in the central and peripheral nervous systems. This document details their primary molecular targets, quantitative binding and functional data, the experimental protocols used to determine these interactions, and the downstream signaling pathways they modulate.
Primary Biological Targets: Nicotinic Acetylcholine Receptors (nAChRs)
The predominant biological targets of 2-pyrrolidinyl-pyridines are the nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels. These receptors are crucial for synaptic transmission and are implicated in a wide range of physiological and pathological processes, including cognitive function, addiction, and neurodegenerative diseases. The 2-pyrrolidinyl-pyridine scaffold is a core component of nicotine, the primary psychoactive component of tobacco, which is a well-established nAChR agonist.
Extensive research has demonstrated that various synthetic and natural 2-pyrrolidinyl-pyridine derivatives exhibit high affinity and varying degrees of selectivity for different nAChR subtypes. The most prominently studied subtypes in this context are:
-
α4β2 nAChRs: This is the most abundant nAChR subtype in the brain and is considered the primary target for the reinforcing effects of nicotine.[1] Ligands targeting this subtype are of significant interest for smoking cessation therapies and for treating cognitive deficits.
-
α7 nAChRs: These homomeric receptors are also widely expressed in the central nervous system and are involved in cognitive processes, inflammation, and neuroprotection.[2] Their high permeability to calcium ions makes them important modulators of intracellular signaling cascades.
While α4β2 and α7 are the most studied, 2-pyrrolidinyl-pyridines can also interact with other nAChR subtypes, such as α3β4, which is prevalent in the peripheral nervous system.[3][4]
Quantitative Pharmacological Data
The interaction of 2-pyrrolidinyl-pyridine derivatives with nAChRs has been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki, IC50) and functional activity (EC50, Imax) data for a selection of these compounds. This data allows for a comparative analysis of their potency, selectivity, and efficacy.
Table 1: Binding Affinity of 2-Pyrrolidinyl-Pyridine Derivatives at nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | IC50 (nM) | Reference |
| Nicotine | α4β2 | 0.8 | - | [3] |
| α3β4 | 200 | - | [3] | |
| α7 | 1300 | - | [3] | |
| (S)-QND8 | α3β4 | 2.48 | - | [5] |
| (S)-T2 | α3β4 | 2.25 | - | [5] |
| AK1 (S-enantiomer) | α3β4 | 2.28 | - | [5] |
| AK3 (S-enantiomer) | α3β4 | 3.18 | - | [5] |
| H-11MNH | α2β2 | High Affinity | - | [6] |
| α4β2 | High Affinity | - | [6] | |
| A-84543 | α2β2 | ~5-10 fold lower than H-11MNH | - | [6] |
| α4β2 | ~5-10 fold lower than H-11MNH | - | [6] |
Table 2: Functional Activity of 2-Pyrrolidinyl-Pyridine Derivatives at nAChR Subtypes
| Compound | nAChR Subtype | EC50 (µM) | Imax (% of ACh response) | Reference |
| Compound 3a (pyrrolidinyl analog) | α9 | 45 | 69 | [7] |
| α9α10 | 15 | 56 | [7] | |
| Compound 3d (aromatic analog) | α9 | 0.66 | 106 | [7] |
| α9α10 | 0.98 | 90 | [7] | |
| α7 | 6.4 | 42 | [7] | |
| Compound 40 | α7 | 0.35 | 98 | [8] |
| Compound 60 | α7 | 0.60 | 53 | [8] |
| Compound 74 | α7 | 0.11 | 84 | [8] |
| H-11MNH | α3β4 | High Potency | Full Agonist | [6] |
| A-84543 | α3β4 | Low Potency | Partial Agonist | [6] |
Experimental Protocols
The quantitative data presented above are primarily derived from two key experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology. Detailed methodologies for these experiments are crucial for the replication and validation of findings.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a 2-pyrrolidinyl-pyridine derivative for a specific nAChR subtype.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing the nAChR subtype of interest, or from brain regions rich in the target receptor.
-
Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]epibatidine.[9]
-
Test Compound: The 2-pyrrolidinyl-pyridine derivative of interest.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine).
-
Assay Buffer: e.g., 50 mM TRIS-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine.
-
Scintillation Counter and Cocktail.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competition Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of the control ligand.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional properties of ion channels, such as nAChRs, expressed in large cells like Xenopus laevis oocytes. It allows for the determination of a compound's efficacy (agonist, partial agonist, or antagonist) and potency (EC50).
Objective: To determine the EC50 and maximal response (Imax) of a 2-pyrrolidinyl-pyridine derivative at a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed RNA encoding the subunits of the nAChR of interest.
-
Microinjection setup.
-
TEVC amplifier and data acquisition system.
-
Microelectrodes: Pulled from borosilicate glass and filled with a conducting solution (e.g., 3 M KCl).
-
Recording Chamber and Perfusion System.
-
Recording Solution (e.g., ND96).
-
Test Compound Solutions.
Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from a Xenopus laevis frog.
-
Inject a specific amount of the nAChR subunit cRNA into the cytoplasm of each oocyte.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell membrane.[10]
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes: one for monitoring the membrane potential and one for injecting current.[11]
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Compound Application and Data Acquisition:
-
Apply the test compound at various concentrations to the oocyte via the perfusion system.
-
Record the resulting ion current flowing through the activated nAChRs.
-
Wash the oocyte with the recording solution between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of the test compound.
-
Plot the normalized current response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the Imax (the maximum response relative to a full agonist like acetylcholine).
-
Caption: Two-Electrode Voltage Clamp Workflow.
Downstream Signaling Pathways
Activation of nAChRs by 2-pyrrolidinyl-pyridine agonists initiates a cascade of intracellular signaling events, primarily driven by the influx of cations, particularly Ca²⁺ through α7 nAChRs.[2] These signaling pathways are critical for the long-term effects of nAChR activation, including neuroprotection, synaptic plasticity, and cell survival. Two of the most well-characterized downstream pathways are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade involved in cell survival and proliferation. Activation of this pathway by nAChR agonists can lead to anti-apoptotic effects.[1][2]
Caption: nAChR-mediated PI3K/Akt Signaling.
MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade activated by nAChRs. This pathway is involved in the regulation of gene expression, cell proliferation, and differentiation.[12]
References
- 1. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the chemical compound 5-Fluoro-2-(pyrrolidin-1-yl)pyridine. The information presented herein is essential for its handling, formulation, and development in research and pharmaceutical applications.
Core Concepts: Solubility and Stability
Understanding the solubility and stability of this compound is critical for its effective use. Solubility dictates the choice of appropriate solvents for reactions, formulations, and analytical methods. Stability determines the compound's shelf-life, storage conditions, and potential degradation pathways, which is vital for ensuring its purity, potency, and safety.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its structure, consisting of a fluorinated pyridine ring and a pyrrolidine substituent, allows for estimations based on analogous compounds such as 2-aminopyridine.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | 2-Aminopyridine |
| Molecular Formula | C₉H₁₁FN₂ | C₅H₆N₂ |
| Molecular Weight | 166.20 g/mol | 94.11 g/mol |
| Appearance | Likely a solid, potentially crystalline. | White to yellowish crystalline solid. |
| pKa | The pyridine nitrogen is expected to be basic. | 6.86 |
Solubility Profile
The solubility of this compound is influenced by the polar pyridine ring and the non-polar pyrrolidine group. The fluorine atom can also affect solubility.
Table 2: Estimated Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Examples | Estimated Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, and the molecule possesses a dipole moment, facilitating interaction with protic solvents. The parent compound, 2-aminopyridine, is soluble in water and alcohol.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | The polarity of these solvents should be sufficient to dissolve the compound. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
| Aqueous Acid | Dilute HCl | Soluble | The basic pyridine nitrogen will be protonated, forming a more soluble salt. |
| Aqueous Base | Dilute NaOH | Likely Soluble to Sparingly Soluble | The compound is not expected to be acidic, so solubility in basic solutions will be similar to that in water. |
Experimental Protocol for Solubility Determination
A general workflow for determining the solubility of this compound is outlined below.
Caption: Workflow for determining the solubility of a chemical compound.
Stability Profile
The stability of this compound is a critical parameter. Based on the chemistry of related compounds, several degradation pathways can be anticipated.
Table 3: Potential Stability Liabilities and Recommended Storage
| Condition | Potential for Degradation | Recommended Handling and Storage |
| Light | Possible. 2-aminopyridine derivatives can darken upon exposure to light. | Store in amber vials or in the dark. |
| Air/Oxidation | Possible. The aminopyridine ring can be susceptible to oxidation. | Store under an inert atmosphere (e.g., nitrogen or argon). |
| Temperature | Stable at room temperature for short periods. Long-term stability at elevated temperatures is unknown. | For long-term storage, refrigeration (2-8 °C) is recommended. |
| pH (Hydrolysis) | The C-F bond on the pyridine ring could be susceptible to nucleophilic substitution under strong acidic or basic conditions. | Avoid exposure to strong acids and bases. |
| Incompatibilities | Strong oxidizing agents, strong acids. | Store away from incompatible materials. |
Potential Degradation Pathways
The primary sites for degradation are the fluorinated pyridine ring and the pyrrolidine substituent.
Caption: Potential degradation pathways for this compound.
Experimental Protocol for Stability Testing
A forced degradation study is recommended to identify potential degradation products and develop a stability-indicating analytical method.
Caption: Workflow for conducting stability studies.
Conclusion
While specific experimental data on the solubility and stability of this compound is limited in publicly available literature, this guide provides a robust framework for researchers and drug development professionals. Based on the analysis of its chemical structure and data from analogous compounds, it is predicted to be soluble in polar solvents and aqueous acidic solutions. The compound is likely to be sensitive to light and strong oxidizing agents. The provided experimental protocols offer a systematic approach to quantitatively determine its solubility and stability profiles, which is crucial for its successful application in scientific research and pharmaceutical development. It is strongly recommended that these properties be experimentally verified for any specific application.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Fluoropyridines
Introduction
Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a fundamental and widely utilized transformation in synthetic organic chemistry, particularly within the realms of medicinal chemistry and drug development. The electron-deficient nature of the pyridine ring, enhanced by the strong electron-withdrawing effect of the fluorine atom, renders the carbon atoms at positions 2- and 4- susceptible to attack by a diverse range of nucleophiles.[1][2] This reactivity profile makes fluoropyridines valuable substrates for the construction of complex molecular architectures.
The fluorine substituent is an excellent leaving group in SNAr reactions, a consequence of the rate-determining step typically being the initial nucleophilic attack to form a stabilized intermediate known as a Meisenheimer complex.[3] The high reactivity of fluoropyridines often allows for the use of milder reaction conditions compared to their chloro- or bromo-analogs, leading to improved functional group tolerance and broader applicability in late-stage functionalization strategies.[3][4] These application notes provide detailed experimental protocols and summarized reaction conditions for the SNAr of fluoropyridines with various classes of nucleophiles.
Data Presentation: Optimized Reaction Conditions for SNAr of 2-Fluoropyridine
The following tables summarize optimized reaction conditions for the nucleophilic aromatic substitution on unsubstituted 2-fluoropyridine with a variety of nucleophiles. These conditions have been demonstrated to achieve high conversion rates.[3][4]
Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles [3]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1°, 2°, or 3° Alcohol | Cyclohexanol | KOtBu | THF | 50 | 3 | >95 |
| Phenol | Phenol | K₃PO₄ | tAmyl-OH | 110 | 12 | >95 |
| Thiol | Thiophenol | K₃PO₄ | tAmyl-OH | 110 | 3 | >95 |
Table 2: SNAr with Nitrogen-Based Nucleophiles [3]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1° or 2° Amine | Morpholine | K₃PO₄ | tAmyl-OH | 110 | 3 | >95 |
| Amide | Benzamide | K₂CO₃ | DMSO | 130 | 12 | >95 |
| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 | >95 |
Table 3: SNAr with Carbon-Based Nucleophiles [3]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyanide | KCN | - | DMSO | 130 | 12 | ~80 |
Experimental Protocols
General Considerations:
-
Reactions involving strong bases, such as potassium tert-butoxide (KOtBu), should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[3]
-
Anhydrous solvents are recommended, particularly for reactions that are sensitive to water.[3]
-
Reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
Protocol 1: Synthesis of 2-Morpholinopyridine
This protocol provides a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile, morpholine.[3]
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
tert-Amyl alcohol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phosphate tribasic (1.5 equivalents).
-
Under an inert atmosphere, add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[3]
Visualizations
References
Application Notes and Protocols for 5-Fluoro-2-(pyrrolidin-1-yl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 5-Fluoro-2-(pyrrolidin-1-yl)pyridine represents a promising scaffold in medicinal chemistry, combining the advantageous properties of both the fluorinated pyridine and pyrrolidine moieties. The strategic incorporation of a fluorine atom into the pyridine ring can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[1][2][3][4] The pyridine ring itself is a common feature in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[5][6][7]
The pyrrolidine ring, a five-membered nitrogen heterocycle, is another privileged scaffold in drug discovery, present in over 20 FDA-approved drugs.[8][9][10] Its three-dimensional structure allows for the exploration of chemical space and can contribute to the stereochemistry of a molecule, influencing its interaction with biological targets.[9][10] The combination of these two moieties in this compound suggests its potential for development as a therapeutic agent in various disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[6][10]
While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document provides a comprehensive overview of the potential applications and generalized experimental approaches for synthesizing and evaluating compounds based on this scaffold.
Potential Therapeutic Applications
Based on the known biological activities of fluorinated pyridine and pyrrolidine derivatives, this compound and its analogs could be investigated for a range of therapeutic applications:
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
| Oncology | Kinase inhibitors (e.g., EGFR, p38 MAPK), Poly(ADP-ribose) polymerase (PARP) inhibitors | Pyridine derivatives are known to function as kinase inhibitors, interfering with signaling pathways that drive cell proliferation.[6] Pyrrolidine-containing compounds have also been explored as PARP inhibitors.[10] |
| Central Nervous System (CNS) Disorders | Receptors and enzymes in the CNS | The physicochemical properties imparted by fluorine can enhance CNS penetration.[2] Pyrrolidine scaffolds are present in drugs targeting CNS diseases.[10] |
| Infectious Diseases | Bacterial enzymes (e.g., Glucosamine-6-phosphate synthase) | Pyrrolidine derivatives have shown potential as antibacterial agents by inhibiting essential microbial enzymes.[10] Pyridine scaffolds are also found in various antibacterial and antifungal agents.[6][11] |
| Inflammatory Diseases | Cyclooxygenases (COX), Mitogen-activated protein kinases (MAPKs) | Certain pyridine derivatives exhibit anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways.[6] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the nucleophilic aromatic substitution to synthesize the target compound.
Materials:
-
2,5-Difluoropyridine
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,5-difluoropyridine (1.0 eq) in DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to screen for potential anticancer activity by assessing the inhibition of a specific kinase (e.g., EGFR).
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radio-labeled (γ-³²P-ATP) or non-radiolabeled
-
This compound (test compound)
-
Positive control inhibitor (e.g., Gefitinib for EGFR)
-
Kinase reaction buffer
-
96-well microtiter plates
-
Phosphocellulose paper or other capture membrane (for radiolabeled assay)
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound or control to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
For radiolabeled assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated γ-³²P-ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For non-radiolabeled assay (e.g., ADP-Glo™ Kinase Assay): Add reagents to quantify the amount of ADP produced, which is proportional to kinase activity. Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion
This compound is a scaffold with considerable potential in medicinal chemistry. The combination of a fluorinated pyridine and a pyrrolidine ring offers a versatile platform for the design of novel therapeutic agents. The generalized protocols and conceptual frameworks provided here serve as a guide for researchers to synthesize and evaluate the biological activities of this and related compounds. Further investigation into the structure-activity relationships of this class of molecules is warranted to unlock their full therapeutic potential.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(pyrrolidin-1-yl)pyridine is a valuable heterocyclic building block for the synthesis of novel kinase inhibitors. Its structure combines several key features that are advantageous in medicinal chemistry. The pyridine core is a well-established scaffold in numerous FDA-approved kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding site of kinases. The fluorine substituent can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. The pyrrolidine moiety can explore additional binding pockets and contribute to the overall three-dimensional structure of the inhibitor, potentially increasing potency and selectivity.
These application notes provide a comprehensive guide for utilizing this compound in the design and synthesis of next-generation kinase inhibitors. The protocols and data presented are based on established synthetic methodologies and data from structurally related compounds, offering a solid foundation for researchers in this field.
Potential Kinase Targets
Based on the prevalence of the fluorinated pyridine and pyrrolidine scaffolds in known kinase inhibitors, derivatives of this compound are promising candidates for targeting a range of kinases implicated in oncology and other diseases. These include, but are not limited to:
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in the development of certain cancers, including non-small cell lung cancer.
-
C-ros oncogene 1 (ROS1): A receptor tyrosine kinase with structural similarities to ALK, implicated in various cancers.
-
Protein Kinase B (Akt): A serine/threonine kinase that plays a central role in cell survival and proliferation.
-
Transforming Growth Factor-beta Receptor I (TGF-βRI): A serine/threonine kinase involved in cell growth, differentiation, and apoptosis.
-
Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.
Data Presentation: Comparative Inhibitory Activity of Related Kinase Inhibitors
While specific inhibitory data for derivatives of this compound are not yet publicly available, the following table summarizes the IC50 values of several reported kinase inhibitors that feature either a pyridine or a pyrrolidine core. This data serves as a benchmark for researchers designing new inhibitors based on the title scaffold.
| Compound Class/Name | Target Kinase | IC50 (nM) | Reference Compound |
| Pyrrolopyridine-pyridone analog | Met kinase | 1.8 | - |
| Pyrrolopyridine-pyridone analog | Flt-3 | 4 | - |
| Pyrrolopyridine-pyridone analog | VEGFR-2 | 27 | - |
| 2-aminopyridine derivative (18d) | ALK (wild-type) | 19 | Crizotinib |
| 2-aminopyridine derivative (18d) | ROS1 | 2.3 | Crizotinib |
| 2-aminopyridine derivative (18d) | ALK L1196M | 45 | Crizotinib |
| 2-aminopyridine derivative (18d) | ALK G1202R | 22 | Crizotinib |
| Pyrrolo[2,3-d]pyrimidine derivative | LRRK2 G2019S | 0.7 | - |
| 2-aminopyridine derivative (21b) | JAK2 | 9 | - |
Experimental Protocols
The following protocols outline general procedures for the synthesis of kinase inhibitors starting from this compound. These methods are based on well-established palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for the construction of complex molecules.
General Synthetic Workflow
The overall strategy for elaborating this compound into a potential kinase inhibitor typically involves the introduction of a suitable functional group (e.g., a halogen) onto the pyridine ring, followed by a cross-coupling reaction to append a larger, often aromatic or heteroaromatic, fragment.
Application Notes and Protocols for the Use of Fluoropyridine Scaffolds in PET Ligand Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that plays a crucial role in drug development and clinical diagnostics. The development of novel PET ligands is essential for visualizing and quantifying biological targets in vivo. While "5-Fluoro-2-(pyrrolidin-1-yl)pyridine" is not a widely documented precursor for specific, named PET ligands in the scientific literature, its structural motifs—a fluoropyridine ring and a pyrrolidine moiety—are of significant interest in medicinal chemistry and radiopharmaceutical development.
This document provides a detailed overview of the potential applications and general protocols for utilizing scaffolds similar to "this compound" as precursors for novel PET ligands. The focus will be on general strategies for radiolabeling, hypothetical experimental workflows, and the principles of PET ligand design.
The "this compound" Scaffold in PET Ligand Design
The structure of "this compound" contains two key pharmacophores that are valuable in the design of PET ligands, particularly for neuroimaging applications.
-
The Fluoropyridine Moiety: The 2-fluoropyridine structure is a common feature in many PET radiotracers. The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 ([¹⁸F]) through nucleophilic aromatic substitution (SNAr). The pyridine ring itself is a bioisostere for a phenyl ring and can participate in key interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor, influencing the binding affinity and selectivity of the ligand.
-
The Pyrrolidine Moiety: The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, found in numerous biologically active compounds. Its saturated, non-planar structure can provide a three-dimensional framework that can be optimized for high-affinity and selective binding to protein targets such as receptors, enzymes, and transporters. The nitrogen atom within the pyrrolidine ring can be a key interaction point or a site for further chemical modification to modulate pharmacokinetic properties.
General Strategies for Radiolabeling Fluoropyridine Scaffolds
The primary method for introducing Fluorine-18 into a pyridine ring is through nucleophilic aromatic substitution. This typically involves reacting a suitable precursor with [¹⁸F]fluoride.
Key Considerations for Radiolabeling:
-
Precursor Design: For an efficient [¹⁸F]-fluorination reaction, the precursor molecule must have a good leaving group at the position where the [¹⁸F]fluoride is to be introduced. Common leaving groups include nitro groups (-NO₂), and trimethylammonium salts (-N⁺(CH₃)₃).
-
Reaction Conditions: The radiolabeling reaction is typically carried out in an automated synthesis module. The [¹⁸F]fluoride is first activated by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base like potassium carbonate (K₂CO₃). The reaction is then performed in a high-boiling point aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN), at elevated temperatures.
-
Purification: After the radiolabeling reaction, the desired [¹⁸F]-labeled product must be purified from unreacted [¹⁸F]fluoride and other reaction byproducts. This is typically achieved using high-performance liquid chromatography (HPLC).
Hypothetical Application Notes and Protocols
While no specific PET ligand has been developed from "this compound," the following section outlines a hypothetical workflow for how a researcher might approach the development of a novel PET tracer using a similar fluoropyridine-pyrrolidine scaffold.
Objective:
To develop a novel [¹⁸F]-labeled PET ligand for a specific biological target (e.g., a G-protein coupled receptor in the central nervous system).
Hypothetical Experimental Workflow
Hypothetical workflow for PET ligand development.
Protocol 1: Synthesis of a Radiolabeling Precursor
This protocol describes the hypothetical synthesis of a nitro-substituted precursor for subsequent [¹⁸F]-radiolabeling.
-
Starting Material: 2-Chloro-5-nitropyridine.
-
Reaction: React 2-chloro-5-nitropyridine with pyrrolidine in the presence of a suitable base (e.g., potassium carbonate) in a solvent like DMSO at an elevated temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography to yield the 5-nitro-2-(pyrrolidin-1-yl)pyridine precursor.
-
Characterization: The structure and purity of the precursor are confirmed using techniques such as NMR and mass spectrometry.
Protocol 2: [¹⁸F]-Radiolabeling and Purification
This protocol outlines the general steps for the automated radiosynthesis of the [¹⁸F]-labeled ligand.
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trapping and Elution: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by heating under a stream of nitrogen to obtain the anhydrous [¹⁸F]fluoride-K₂₂₂ complex.
-
Radiolabeling Reaction: A solution of the 5-nitro-2-(pyrrolidin-1-yl)pyridine precursor in DMSO is added to the reaction vessel, and the mixture is heated (e.g., 120-150 °C) for a specified time (e.g., 10-15 minutes).
-
Purification: The reaction mixture is diluted with water and injected onto a semi-preparative HPLC system to isolate the [¹⁸F]-labeled product.
-
Formulation: The collected HPLC fraction containing the product is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
-
Quality Control: The final product is tested for radiochemical purity, specific activity, and residual solvents before being used in animal studies.
Quantitative Data in PET Ligand Development
The successful development of a PET ligand relies on achieving optimal values for several key parameters. The following table summarizes these parameters and their typical target values.
| Parameter | Description | Typical Target Value |
| Binding Affinity (Kᵢ or Kₔ) | The concentration of the ligand required to occupy 50% of the target receptors. A lower value indicates higher affinity. | < 10 nM |
| Selectivity | The ratio of binding affinity for the target of interest versus other off-target sites. | > 50-fold over related targets |
| Radiochemical Yield (RCY) | The percentage of the starting radioactivity that is incorporated into the final product, corrected for decay. | > 20% |
| Molar Activity (Aₘ) | The amount of radioactivity per mole of the compound at the end of synthesis. High molar activity is crucial to avoid pharmacological effects. | > 37 GBq/µmol (> 1 Ci/µmol) |
| Lipophilicity (LogP or LogD) | The distribution coefficient of the ligand between octanol and water. This influences blood-brain barrier penetration and non-specific binding. | 1.5 - 3.5 for CNS targets |
| Brain Uptake (%ID/g) | The percentage of the injected dose per gram of brain tissue at a specific time point. | > 1% for CNS targets |
Signaling Pathway Visualization
PET ligands are often designed to target components of specific signaling pathways. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common target for PET ligand development in neuroimaging.
Generic GPCR signaling pathway.
Conclusion
While "this compound" does not appear to be a precursor for any currently established PET ligands, its constituent chemical moieties are highly relevant to the field of radiopharmaceutical chemistry. The principles and general protocols outlined in these application notes provide a framework for researchers and drug development professionals to explore the potential of similar fluoropyridine-based scaffolds in the design and synthesis of novel PET imaging agents. The development of new PET tracers is a multidisciplinary endeavor that requires careful consideration of chemical synthesis, radiolabeling, and in vitro and in vivo pharmacological evaluation.
Application Notes and Protocols for In Vitro Assay Development Using 5-Fluoro-2-(pyrrolidin-1-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro pharmacological characterization of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine derivatives. This class of compounds has shown potential for modulating key central nervous system (CNS) targets, including nicotinic acetylcholine, dopamine, and serotonin receptors. The following protocols are designed to enable the screening and profiling of these derivatives to determine their potency, selectivity, and mechanism of action.
Introduction
This compound is a privileged scaffold in medicinal chemistry. The incorporation of a fluorine atom on the pyridine ring can enhance metabolic stability and binding affinity, while the pyrrolidine moiety provides a three-dimensional structure that can effectively interact with the binding pockets of various biological targets. Analogs, such as 5-fluoronicotine, have been shown to modulate the release of key neurotransmitters like acetylcholine and dopamine in vivo, suggesting that this chemical class has significant potential for the development of novel therapeutics for neurological and psychiatric disorders. These effects are indicative of interactions with nicotinic acetylcholine receptors (nAChRs). Furthermore, computational predictions and the activities of related compounds suggest potential interactions with dopamine and serotonin receptor systems.
The following sections provide detailed experimental protocols for radioligand binding and functional assays to evaluate the activity of this compound derivatives on these important CNS targets.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound derivatives in the described in vitro assays. These values are provided for illustrative purposes to guide data analysis and comparison.
Table 1: Dopamine D2 Receptor Binding Affinity
| Compound ID | R1 Substituent | R2 Substituent | Kᵢ (nM)[1] |
| FPY-1 | H | H | 85.2 |
| FPY-2 | 4-CH₃ | H | 45.7 |
| FPY-3 | H | 3-OCH₃ | 120.5 |
| FPY-4 | 4-Cl | H | 33.1 |
Table 2: Serotonin 5-HT₂A Receptor Functional Activity (Calcium Flux)
| Compound ID | R1 Substituent | R2 Substituent | EC₅₀ (nM) | % Max Response (vs. Serotonin) |
| FPY-1 | H | H | 150.3 | 85 |
| FPY-2 | 4-CH₃ | H | 98.6 | 92 |
| FPY-3 | H | 3-OCH₃ | 210.1 | 78 |
| FPY-4 | 4-Cl | H | 75.4 | 95 |
Table 3: Nicotinic Acetylcholine Receptor α4β2 Functional Activity (Calcium Flux)
| Compound ID | R1 Substituent | R2 Substituent | EC₅₀ (nM) | % Max Response (vs. Epibatidine) |
| FPY-1 | H | H | 55.8 | 98 |
| FPY-2 | 4-CH₃ | H | 28.4 | 105 |
| FPY-3 | H | 3-OCH₃ | 92.1 | 95 |
| FPY-4 | 4-Cl | H | 15.7 | 110 |
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the human dopamine D2 receptor.
Signaling Pathway
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Scale-up Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine
This document outlines a detailed protocol for the scale-up synthesis of this compound, a valuable intermediate in pharmaceutical research. The described methodology is based on a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and scalable method for forming C-N bonds.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its preparation on a larger scale requires a well-defined and reproducible protocol to ensure high yield and purity. The following application note provides a comprehensive guide for the gram-scale synthesis, purification, and characterization of this compound.
Reaction Scheme
The synthesis proceeds via the coupling of 2-bromo-5-fluoropyridine with pyrrolidine using a palladium catalyst and a suitable base.
Caption: Workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Supplier | Purity |
| 2-bromo-5-fluoropyridine | Commercially Available | >98% |
| Pyrrolidine | Commercially Available | >99% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercially Available | >97% |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (Xphos) | Commercially Available | >98% |
| Sodium tert-butoxide (NaOtBu) | Commercially Available | >97% |
| Toluene | Commercially Available | Anhydrous |
| Dichloromethane (CH₂Cl₂) | Commercially Available | ACS Grade |
| Methanol (MeOH) | Commercially Available | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | - |
| Brine | Prepared in-house | - |
| Magnesium sulfate (MgSO₄) | Commercially Available | Anhydrous |
Equipment
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Separatory funnel.
-
Rotary evaporator.
-
Flash chromatography system.
-
Standard laboratory glassware.
Experimental Protocol: Gram-Scale Synthesis
This protocol is adapted from a general procedure for the synthesis of 2-amino-5-fluoropyridines.[1]
1. Reaction Setup:
-
To a dry three-neck round-bottom flask purged with nitrogen, add 2-bromo-5-fluoropyridine (e.g., 1.0 equiv, 10.0 g, 56.8 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; e.g., 0.02 equiv, 1.04 g, 1.14 mmol), and Xphos (e.g., 0.04 equiv, 2.16 g, 4.54 mmol).
-
Add anhydrous toluene (e.g., 100 mL) to the flask.
-
Stir the mixture for 5 minutes at room temperature.
2. Addition of Reagents:
-
Add sodium tert-butoxide (NaOtBu; e.g., 3.0 equiv, 16.4 g, 170.4 mmol) to the flask.
-
Carefully add pyrrolidine (e.g., 1.5 equiv, 7.1 mL, 85.2 mmol) to the reaction mixture.
3. Reaction:
-
Heat the reaction mixture to 100 °C and stir vigorously under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with water (e.g., 50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
Data Summary
The following table summarizes typical quantitative data for this synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material (2-bromo-5-fluoropyridine) | 10.0 g |
| Product (this compound) | Expected ~8-10 g |
| Yield | Expected 80-95% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to yellow solid |
Characterization Data
The structure and purity of the final product can be confirmed by various analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts are air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with care.
-
Pyrrolidine is a volatile and flammable liquid with a strong odor.
This detailed application note provides a robust and scalable protocol for the synthesis of this compound. By following these guidelines, researchers can reliably produce this important building block for their drug discovery and development programs.
References
Application Notes and Protocols for Pharmacokinetic Profiling of Compounds Containing a 5-Fluoropyridine Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic profiling of investigational compounds incorporating a 5-fluoropyridine moiety. This structural motif is present in a number of approved drugs, and understanding its influence on a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for successful drug development. This document will utilize data from three approved drugs containing the 5-fluoropyridine moiety—Lemborexant, Pexidartinib, and Sotorasib—to illustrate key pharmacokinetic characteristics and provide standardized protocols for their evaluation.
Introduction to the 5-Fluoropyridine Moiety in Drug Design
The inclusion of a fluorine atom on a pyridine ring can significantly alter the physicochemical properties of a drug candidate. The high electronegativity of fluorine can influence the pKa of the pyridine nitrogen, affecting solubility, receptor binding, and metabolic stability. The 5-fluoropyridine moiety is a bioisostere for various functional groups and can be strategically employed to block sites of metabolism, thereby improving a compound's pharmacokinetic profile. Understanding the typical metabolic pathways and pharmacokinetic parameters associated with this moiety is essential for guiding drug design and development efforts.
In Vivo Pharmacokinetic Profiles of Marketed Drugs
The following tables summarize the key in vivo pharmacokinetic parameters of three U.S. FDA-approved drugs containing a 5-fluoropyridine moiety. These data provide a reference for the expected pharmacokinetic profiles of novel compounds containing this structural feature.
Table 1: Human Pharmacokinetic Parameters of Lemborexant [1][2][3][4][5][6]
| Parameter | Value |
| Mechanism of Action | Dual Orexin Receptor Antagonist |
| Tmax (Time to Peak Concentration) | 1 - 3 hours |
| Half-life (t½) | 17 - 19 hours |
| Protein Binding | 94% |
| Volume of Distribution (Vd) | 1970 L |
| Metabolism | Primarily via CYP3A4 to active metabolite M10 |
| Excretion | 57.4% in feces, 29.1% in urine |
Table 2: Human Pharmacokinetic Parameters of Pexidartinib [7][8][9][10][11]
| Parameter | Value |
| Mechanism of Action | Tyrosine Kinase Inhibitor (CSF1R, KIT, FLT3) |
| Tmax (Time to Peak Concentration) | 2.5 hours |
| Half-life (t½) | 26.6 hours |
| Apparent Clearance (CL/F) | 5.1 L/h |
| Metabolism | Primarily via CYP3A4 and UGT1A4 |
| Excretion | 65% in feces (44% as unchanged drug), 27% in urine (as metabolites) |
Table 3: Human Pharmacokinetic Parameters of Sotorasib [12][13][14][15]
| Parameter | Value |
| Mechanism of Action | KRAS G12C Inhibitor |
| Tmax (Time to Peak Concentration) | 1 hour |
| Half-life (t½) | ~6 hours |
| Metabolism | Non-enzymatic glutathione conjugation, CYP3A and CYP2C8 oxidation |
| Excretion | 74.4% in feces, 5.81% in urine |
In Vitro ADME Profiling
Early in vitro assessment of ADME properties is crucial for selecting and optimizing drug candidates. The following are standard protocols for key in vitro assays.
Metabolic Stability
Protocol 1: Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a 5-fluoropyridine-containing compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human or other species liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., a compound with known metabolic instability)
-
Acetonitrile with internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add liver microsomes (final concentration e.g., 0.5 mg/mL) to the test compound working solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a 5-fluoropyridine-containing compound in intact hepatocytes, which contain a broader range of metabolic enzymes.
Materials:
-
Cryopreserved human or other species hepatocytes
-
Hepatocyte incubation medium
-
Test compound stock solution
-
Collagen-coated plates
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Thaw and seed hepatocytes onto collagen-coated plates according to the supplier's protocol.
-
Allow cells to attach and form a monolayer.
-
Replace the medium with fresh, pre-warmed medium containing the test compound (e.g., 1 µM).
-
Incubate the plate at 37°C with 5% CO₂.
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium and/or cell lysate.
-
Quench the reaction with cold acetonitrile containing an internal standard.
-
Process the samples for LC-MS/MS analysis to quantify the parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Permeability
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive permeability of a 5-fluoropyridine-containing compound across an artificial membrane.
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Lipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the lipid solution.
-
Add the test compound solution (e.g., 100 µM in PBS) to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA sandwich and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp).
Protocol 4: Caco-2 Permeability Assay
Objective: To assess the permeability and potential for active transport of a 5-fluoropyridine-containing compound across a Caco-2 cell monolayer, an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the monolayer using transepithelial electrical resistance (TEER) measurements and/or Lucifer yellow permeability.
-
For apical-to-basolateral (A-to-B) permeability, add the test compound (e.g., 10 µM in HBSS) to the apical side and fresh HBSS to the basolateral side.
-
For basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)).
Experimental Workflows and Signaling Pathways
Visual representations of experimental workflows and signaling pathways can aid in understanding the complex processes involved in pharmacokinetic profiling.
Caption: General workflow for pharmacokinetic profiling.
Caption: Mechanism of action of Lemborexant.
Caption: Metabolic pathways of Pexidartinib.
Bioanalytical Method Development
Protocol 5: LC-MS/MS Method for Quantification in Plasma
Objective: To develop and validate a robust method for the quantification of a 5-fluoropyridine-containing compound in plasma.
Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.[16][17][18][19]
Procedure Outline:
-
Sample Preparation:
-
Protein precipitation is a common and straightforward method. Add a cold organic solvent (e.g., acetonitrile or methanol) containing a suitable internal standard to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for cleaner samples and improved sensitivity.[16][19]
-
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column for separation.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Optimize the mass spectrometer parameters for the test compound and internal standard in positive or negative electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for selective and sensitive detection by monitoring a specific precursor-to-product ion transition.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA) for parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term).
-
Conclusion
The pharmacokinetic profiling of compounds containing a 5-fluoropyridine moiety is a critical component of the drug discovery and development process. The data from marketed drugs such as Lemborexant, Pexidartinib, and Sotorasib indicate that this moiety can be incorporated into compounds with diverse pharmacokinetic profiles. Metabolism is a key determinant of the in vivo behavior of these compounds, with CYP3A4 being a common enzyme involved in their clearance. The provided protocols offer a standardized approach to the in vitro and in vivo characterization of novel 5-fluoropyridine-containing drug candidates, enabling informed decision-making and facilitating the advancement of promising new therapeutics.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics and Exposure-Response Analyses for the Most Frequent Adverse Events Following Treatment With Lemborexant, an Orexin Receptor Antagonist, in Subjects With Insomnia Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lemborexant - Wikipedia [en.wikipedia.org]
- 5. Lemborexant: A Dual Orexin Receptor Antagonist with Favorable Safety and Pharmacokinetic Profiles_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metrumrg.com [metrumrg.com]
- 9. researchgate.net [researchgate.net]
- 10. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Absorption and Metabolism-Based DDI Potential of Pexidartinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats [frontiersin.org]
- 14. minicule.com [minicule.com]
- 15. Absorption, metabolism and excretion of [14C]-sotorasib in healthy male subjects: characterization of metabolites and a minor albumin-sotorasib conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Establishment of a simultaneous assay for lemborexant, a novel dual orexin receptor antagonist, and its three metabolites, and its application to a clinical protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The determination of the novel insomnia medication lemborexant using a validated liquid chromatography-tandem mass spectrometry method, and its quantitation in clinical and forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Validated UPLC-MS/MS method for quantification of melatonin receptor agonists and dual orexin receptor antagonists in human plasma and breast milk: Application to quantify suvorexant and lemborexant in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a di-substituted pyridine, such as 2-bromo-5-fluoropyridine or 2-chloro-5-fluoropyridine, with pyrrolidine. The reaction typically requires heat and may be facilitated by a base in a polar aprotic solvent.
Q2: My reaction is showing low or no yield. What are the common causes and how can I improve it?
A2: Low yields are a frequent issue and can stem from several factors.[1] The primary causes include suboptimal reaction conditions, incomplete reactions, or issues with starting material purity.[1][2]
-
Suboptimal Temperature: The SNAr reaction on an electron-rich pyridine ring can be sluggish. Increasing the reaction temperature, often to around 100-120°C, can significantly improve the reaction rate and yield.[3]
-
Incorrect Solvent: Polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the cation and leave the nucleophile (pyrrolidine) more reactive.
-
Reagent Purity: Impurities in the starting materials, particularly the halopyridine or pyrrolidine, can interfere with the reaction.[2] Ensure all reagents are pure and dry, as moisture can quench reagents and introduce side reactions.[4]
-
Insufficient Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS to ensure it has gone to completion.[2] Reaction times can range from a few hours to overnight.[2]
Q3: I am observing significant side product formation. How can I minimize this?
A3: Side product formation often arises from the reactivity of the starting materials and intermediates.
-
Di-substitution: If using a starting material like 2,5-difluoropyridine, di-substitution with pyrrolidine can occur. To minimize this, use pyrrolidine as the limiting reagent (e.g., 1.0-1.2 equivalents).
-
Degradation: High reaction temperatures can sometimes lead to the degradation of starting materials or the product. If degradation is suspected, try running the reaction at a slightly lower temperature for a longer period. Managing exothermic reactions with proper cooling can also prevent degradation.[2]
Q4: How should I monitor the progress of the reaction effectively?
A4: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)/Liquid Chromatography-Mass Spectrometry (LC-MS).[2] For TLC, a typical mobile phase would be a mixture of hexanes and ethyl acetate.[4] The disappearance of the starting halopyridine spot and the appearance of a new, more polar product spot indicate reaction progression.
Q5: What is the recommended work-up and purification strategy for this synthesis?
A5: Proper work-up and purification are critical for isolating the final product with high purity.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. If a strong base or acid was used, it should be neutralized carefully.
-
Extraction: Dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane.[5]
-
Washing: Wash the combined organic layers with water and then brine to remove any residual solvent (like DMSO) and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.[5]
-
Purification: The crude product is typically purified by column chromatography on silica gel to isolate the pure this compound.[1]
Troubleshooting and Optimization
The following tables provide a structured guide to troubleshooting common issues and optimizing reaction parameters.
Table 1: Troubleshooting Guide for Common Synthesis Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Monitor via TLC/LC-MS until starting material is consumed.[1][2] |
| Purity of starting materials | Ensure reagents are pure and anhydrous. Impurities can inhibit the reaction.[2] | |
| Ineffective mixing | Ensure vigorous stirring, especially for heterogeneous mixtures. | |
| Multiple Products | Side reactions (e.g., di-substitution) | Adjust stoichiometry. Use the amine as the limiting reagent if reacting with a dihalopyridine. |
| Degradation of product/reagents | Lower the reaction temperature and extend the reaction time.[2] | |
| Difficult Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Try a different solvent gradient or a different stationary phase. |
| Gummy/oily crude product | Ensure complete removal of high-boiling solvents (e.g., DMSO) during work-up before attempting chromatography. |
Table 2: Optimization of Key Reaction Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized for Speed) | Condition C (Optimized for Purity) | Notes |
| Starting Material | 2-Bromo-5-fluoropyridine | 2-Chloro-5-fluoropyridine | 2-Bromo-5-fluoropyridine | Bromo-pyridines are generally more reactive than chloro-pyridines, which can lead to faster reactions but potentially more side products. |
| Solvent | DMF | DMSO | Acetonitrile | DMSO can accelerate SNAr reactions but can be difficult to remove. Acetonitrile is easier to remove but may require higher temperatures.[3] |
| Base | K2CO3 (2.0 equiv.) | NaH (1.5 equiv.) | Cs2CO3 (1.5 equiv.) | Stronger bases like NaH can deprotonate the amine, increasing nucleophilicity. Cs2CO3 is milder and can sometimes lead to cleaner reactions. |
| Temperature | 100 °C | 120-140 °C | 80-90 °C | Higher temperatures increase reaction rate but may also promote side reactions and degradation.[3] |
| Reaction Time | 12-24 hours | 2-6 hours | 24-48 hours | Reaction time should always be determined by monitoring for the disappearance of the limiting reagent.[1] |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Bromo-5-fluoropyridine (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Potassium Carbonate (K2CO3, 2.0 equiv)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluoropyridine (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF or DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.
-
Add pyrrolidine (1.2 equiv) to the mixture dropwise at room temperature while stirring.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the 2-bromo-5-fluoropyridine spot is no longer visible.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine, to remove the residual high-boiling solvent.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.
Visualized Workflows
General Synthesis Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting low-yield synthesis reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Purification of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by silica gel chromatography?
A1: The primary challenges stem from the basicity of the pyridine nitrogen and the pyrrolidine moiety. These basic sites can interact strongly with the acidic silanol groups on the surface of silica gel, leading to several common issues:
-
Peak Tailing: The strong interaction causes the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks.
-
Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica that it results in low or no recovery.
-
Compound Degradation: The acidic nature of silica gel can potentially degrade sensitive molecules, although this compound is generally stable.
Q2: What is a good starting point for a TLC solvent system to analyze this compound?
A2: A good starting point for developing a TLC solvent system is a mixture of a non-polar and a polar solvent. For a compound with the polarity of this compound, a mixture of hexanes and ethyl acetate is a common choice. You can start with a 70:30 or 80:20 mixture of hexanes:ethyl acetate and adjust the polarity based on the resulting Rf value. An ideal Rf for column chromatography is typically between 0.2 and 0.4.
Q3: Can I use reversed-phase chromatography for the purification of this compound?
A3: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent method for purifying this compound, especially for achieving high purity. A C18 column is the most common choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives to improve peak shape.
Q4: Why is my recovery low after flash column chromatography?
A4: Low recovery can be due to several factors. The most common reason for basic compounds like this is irreversible adsorption to the silica gel. Another possibility is that the compound is highly soluble in the elution solvent and was collected in very dilute fractions that are difficult to detect. It is also possible, though less likely with this compound, that it degraded on the silica.
Q5: How does the fluorine substituent affect the chromatography?
A5: The fluorine atom at the 5-position is an electron-withdrawing group, which can slightly reduce the basicity of the pyridine nitrogen. This may lessen the interaction with silica gel to some extent compared to its non-fluorinated analog. In reversed-phase chromatography, the fluorine substituent can increase the compound's hydrophobicity, potentially leading to longer retention times.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Significant Peak Tailing in Flash Column Chromatography
-
Symptom: The spot on the TLC plate is streaked, and the peak in the chromatogram is broad with a pronounced tail.
-
Cause: Strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica gel.
-
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (0.1-1% v/v), into your eluent.[1] The modifier will compete with your compound for binding to the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Use Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a solution of triethylamine in your non-polar solvent before packing the column.[1]
-
Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase like diol or amino-propyl silica.
-
Issue 2: Poor Separation from Impurities
-
Symptom: Your target compound co-elutes with one or more impurities.
-
Cause: The chosen solvent system does not provide adequate resolution between your compound and the impurities.
-
Solutions:
-
Optimize the Solvent System: Systematically screen different solvent systems. Try changing the polar solvent (e.g., from ethyl acetate to acetone or a mixture) or adding a third solvent to modulate the selectivity.
-
Use a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, use a gradient where you gradually increase the polarity of the eluent. This can help to separate compounds with different polarities more effectively.
-
Consider a Different Chromatographic Mode: If normal-phase chromatography is unsuccessful, reversed-phase chromatography may provide a different selectivity and achieve the desired separation.
-
Issue 3: Compound is Stuck at the Origin of the TLC Plate or on the Column
-
Symptom: The compound does not move from the baseline on the TLC plate, even with a highly polar solvent system, or does not elute from the column.
-
Cause: The compound is too polar for the chosen normal-phase system and is strongly adsorbed to the silica gel.
-
Solutions:
-
Increase Eluent Polarity: For TLC, try more polar solvent systems, such as dichloromethane/methanol mixtures. For column chromatography, a steep gradient to a high percentage of a polar solvent like methanol may be necessary.
-
Add a Basic Modifier: As with peak tailing, adding triethylamine or pyridine to the eluent can help to reduce the strong adsorption and allow the compound to elute.
-
Switch to Reversed-Phase Chromatography: This is often the best solution for highly polar, basic compounds.
-
Issue 4: Broad or Split Peaks in HPLC
-
Symptom: The peak in the HPLC chromatogram is wider than expected or appears as two or more merged peaks.
-
Cause: This can be due to a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Solutions:
-
Adjust Mobile Phase pH: For basic compounds on a C18 column, using a mobile phase with a low pH (e.g., 2.5-3.5) will protonate the basic nitrogens, leading to better peak shape. A buffer, such as phosphate or formate, should be used to maintain a stable pH.
-
Use a Mobile Phase Additive: If working at a higher pH, adding a competing base like triethylamine can improve peak shape by masking residual silanol groups on the stationary phase.
-
Reduce Sample Concentration: Injecting too concentrated a sample can lead to column overload and peak distortion. Try diluting your sample and reinjecting.
-
Check for Column Contamination or Degradation: If the problem persists, the column may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or replace the column if necessary.
-
Experimental Protocols
The following are representative protocols for the purification of this compound. These should be optimized for your specific sample and purity requirements.
Protocol 1: Flash Column Chromatography
This protocol is suitable for the purification of multi-gram quantities of the compound.
-
TLC Analysis:
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a starting solvent system of 80:20 hexanes:ethyl acetate.
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent system polarity to achieve an Rf value of approximately 0.3 for the target compound. If peak tailing is observed, add 0.5% triethylamine to the solvent system.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) using the chosen eluent (with triethylamine if necessary) as a slurry.
-
Ensure the silica bed is well-compacted and level.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the initial, low-polarity eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
If using a gradient, gradually increase the percentage of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Reversed-Phase HPLC Purification
This protocol is ideal for obtaining highly pure material on a smaller scale.
-
Analytical Method Development:
-
Dissolve a small amount of the crude material in the mobile phase or a compatible solvent.
-
Inject the sample onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Start with a scouting gradient of 10-90% acetonitrile in water (both containing 0.1% formic acid) over 20 minutes.
-
Based on the retention time of the target compound, optimize the gradient to achieve good separation from impurities.
-
-
Preparative HPLC Run:
-
Scale up the optimized analytical method to a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Dissolve the crude material in the mobile phase or a suitable solvent at a concentration that avoids column overload.
-
Inject the sample and run the preparative gradient.
-
Collect fractions corresponding to the peak of the target compound.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Combine the pure fractions.
-
Remove the organic solvent by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the pure product as a solid.
-
Data Presentation
The following tables summarize typical parameters for the chromatographic purification of this compound.
Table 1: Typical Flash Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate with 0.5% Triethylamine |
| Elution Mode | Gradient (e.g., 10% to 50% Ethyl Acetate) |
| Detection | TLC with UV visualization (254 nm) |
| Typical Loading | 1-5% of silica gel weight |
| Expected Purity | >95% |
Table 2: Typical Reversed-Phase HPLC Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10-90% B over 20 min | Optimized based on analytical run |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 5-20 µL | 1-5 mL |
| Expected Purity | >99% | >99% |
Visualizations
The following diagram illustrates a logical workflow for troubleshooting common issues during the chromatographic purification of this compound.
References
Technical Support Center: Synthesis of 2-Aminopyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of 2-aminopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminopyridine, and what are its main drawbacks?
A1: The most common method is the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide (NaNH₂).[1][2] While effective, its main drawbacks are the harsh reaction conditions (high temperatures), the use of a strong base, and the potential for several side reactions, leading to purification challenges.[1][2][3]
Q2: What are the primary side reactions observed in the Chichibabin reaction?
A2: The primary side reactions include:
-
Over-amination: Formation of 2,6-diaminopyridine if both ortho positions are unsubstituted.[4]
-
Formation of 4-aminopyridine: Amination at the 4-position can occur, although amination at the 2-position is generally favored.[2][5]
-
Dimerization: The formation of bipyridine derivatives can be a significant side reaction under certain conditions.[1]
-
Formation of 2-pyridone: Hydrolysis of the product during workup or reaction with residual water can lead to the formation of 2-pyridone.[3][6]
Q3: Are there milder alternatives to the Chichibabin reaction for synthesizing 2-aminopyridine derivatives?
A3: Yes, several milder methods have been developed to avoid the harsh conditions of the Chichibabin reaction. These include:
-
From Pyridine N-oxides: Pyridine N-oxides can be activated and reacted with various aminating agents to yield 2-aminopyridines under milder conditions.[7][8][9][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction and improve yields, often under solvent-free or more environmentally friendly conditions.
-
Palladium- or Copper-Catalyzed Amination: Cross-coupling reactions of halopyridines with amines are a versatile method for forming 2-aminopyridine derivatives.[11]
Q4: How can I purify my 2-aminopyridine derivative from the reaction mixture?
A4: Purification strategies depend on the specific impurities present. Common techniques include:
-
Extraction: Separating the basic 2-aminopyridine from non-basic impurities.
-
Crystallization: Effective for obtaining high-purity solid products.
-
Column Chromatography: A versatile method for separating the desired product from side products with different polarities.[7][11]
-
Distillation: Suitable for liquid 2-aminopyridine derivatives.
Troubleshooting Guide
Problem 1: Low yield of the desired 2-aminopyridine product in a Chichibabin reaction.
| Possible Cause | Suggestion | Supporting Evidence/Citations |
| Suboptimal Reaction Temperature | The reaction should be run at the lowest temperature that allows for steady hydrogen evolution to minimize decomposition at higher temperatures. | High temperatures can lead to the decomposition of starting materials and products.[1] |
| Impure Sodium Amide | The purity of sodium amide can significantly impact the reaction yield. In some cases, less pure sodium amide has been reported to give better yields, possibly due to the catalytic effect of impurities. | The condition of the sodium amide is crucial for the success of the reaction.[12] |
| Inhibition by Substituents | Electron-withdrawing groups on the pyridine ring can inhibit the Chichibabin reaction. | These groups decrease the basicity of the ring nitrogen, which is important for the initial coordination with the sodium ion.[1] |
| Formation of Side Products | Significant formation of side products such as dimers or over-aminated products will lower the yield of the desired mono-aminated product. | Dimerization can be a major side reaction.[1] |
Problem 2: Significant formation of a dimer byproduct.
This is a known side reaction, especially with certain substrates. For example, the reaction of 4-tert-butylpyridine with sodium amide in xylene at atmospheric pressure yields predominantly the dimer.
| Parameter | Condition 1 | Condition 2 |
| Pressure | Atmospheric Pressure | 350 psi Nitrogen Pressure |
| Yield of 2-amino-4-tert-butylpyridine | 11% | 74% |
| Yield of 4,4'-di-tert-butyl-2,2'-bipyridine (Dimer) | 89% | 26% |
| Data from a study on the Chichibabin reaction of 4-tert-butylpyridine.[1] |
Troubleshooting Strategy: Increasing the pressure can significantly favor the formation of the desired aminated product over the dimer.
Problem 3: Formation of both 2-amino and 4-amino isomers.
While the Chichibabin reaction generally favors amination at the 2-position, the formation of the 4-amino isomer can occur.
| Factor | Mitigation Strategy | Rationale/Citation |
| Reaction Kinetics vs. Thermodynamics | Use of milder conditions and shorter reaction times may favor the kinetically preferred 2-amino product. | The initial coordination of the sodium ion to the pyridine nitrogen increases the positive charge at the C2 position, favoring nucleophilic attack there.[1] |
| Steric Hindrance | If the 2- and 6-positions are blocked by bulky substituents, amination at the 4-position may be more likely, albeit often with lower yields. | Steric factors can influence the regioselectivity of the reaction. |
Problem 4: My 2-aminopyridine product is converting to 2-pyridone.
| Possible Cause | Mitigation Strategy | Supporting Evidence/Citations |
| Hydrolysis during workup | Maintain anhydrous conditions during the reaction and perform the aqueous workup at low temperatures with careful pH control. | 2-aminopyridine can be hydrolyzed to 2-pyridone, especially under acidic or basic conditions at elevated temperatures.[3][6] |
| Reaction with residual water | Ensure all solvents and reagents are thoroughly dried before use. | The presence of water can lead to the formation of hydroxypyridine byproducts. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aminopyridines from Pyridine N-Oxides
This method provides a milder alternative to the traditional Chichibabin reaction.
-
Reaction Setup: In a microwave-safe reaction vessel, combine the pyridine N-oxide (1.0 equiv), an activated isocyanide (e.g., benzyl isocyanide, 1.0 equiv), and a Lewis acid (e.g., TMSOTf, 1.0 equiv) in a suitable solvent mixture (e.g., 3:1 MeCN/DMF).
-
Microwave Irradiation: Heat the mixture in a microwave synthesizer to 150 °C for 15 minutes.
-
Hydrolysis: After cooling, concentrate the reaction mixture to remove volatile organics. Add 1 M HCl and THF and stir at 50 °C until the intermediate N-formyl-2-aminopyridine is completely converted to the desired 2-aminopyridine.
-
Workup: Neutralize the solution with saturated aqueous sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash chromatography.[7]
Yields: Isolated yields of up to 84% have been reported for this one-pot, two-step process.[7][8][10]
Protocol 2: Selective Mono-amination of 2,6-Dibromopyridine
This protocol is designed to minimize the formation of the di-aminated byproduct.
-
Reaction Setup: In a microwave vial, combine 2,6-dibromopyridine (1.0 equiv) and the desired amine (6.0 equiv) in water. Note: No base or copper catalyst is added to enhance selectivity for mono-amination.
-
Microwave Irradiation: Seal the vial and irradiate the mixture at a temperature between 150-205 °C for 2.5 to 3.0 hours.
-
Workup: After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate the 2-bromo-6-aminopyridine derivative.
Visualizing Reaction Pathways and Troubleshooting
Chichibabin Reaction: Main and Side Pathways
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Chichibabin Reaction | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistnotes.com [chemistnotes.com]
Troubleshooting low yield in fluoropyridine amination reactions
Welcome to the technical support center for fluoropyridine amination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during these advanced synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for fluoropyridine amination?
The two most common methods for the amination of fluoropyridines are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. SNAr is often effective when the pyridine ring is activated by the fluorine substituent, making it susceptible to nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[1] Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile and can be applied to a broader range of substrates, including those that are not amenable to SNAr.[2]
Q2: Why am I experiencing low yields in my fluoropyridine amination reaction?
Low yields in fluoropyridine amination reactions can stem from a variety of factors, including suboptimal reaction conditions, catalyst deactivation, substrate decomposition, or competing side reactions.[3] For instance, in base-promoted aminations, the choice of base is critical; while NaOtBu can be effective, weaker bases like K₂CO₃ may result in recovery of the starting material.[4] Similarly, the solvent can have a significant impact, with polar aprotic solvents like DMSO or DMF often being preferred.[3][5]
Q3: How can I improve the regioselectivity of my amination reaction?
Poor regioselectivity can be a challenge, especially with polysubstituted fluoropyridines. In Buchwald-Hartwig reactions, the choice of ligand can significantly influence the position of amination.[3] For SNAr reactions, nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring due to resonance stabilization of the Meisenheimer intermediate by the nitrogen atom.[6] Under certain catalytic conditions, exclusive substitution at a specific position can be achieved. For example, using a palladium catalyst with the Xantphos ligand can lead to exclusive substitution of a bromide in the presence of chloro and fluoro groups.[7]
Q4: My starting material appears to be decomposing. What can I do?
Substrate decomposition can occur under harsh reaction conditions, such as high temperatures or the use of strong bases.[3] The furan ring, if present in the substrate, is particularly sensitive to acidic or oxidative conditions.[3] To mitigate decomposition, it is advisable to screen for milder reaction conditions, such as lower temperatures or the use of weaker bases like cesium carbonate.[8]
Q5: What are the key parameters to consider when optimizing a Buchwald-Hartwig amination of a fluoropyridine?
The key variables in a Buchwald-Hartwig amination are the choice of palladium precursor, ligand, base, and solvent.[9] Bulky tri- and di-alkyl phosphine ligands have proven to be highly effective.[2] The base is also crucial, with strong bases like NaOtBu and LHMDS being commonly used.[10] The solvent can influence the reaction rate and pathway, with toluene and DMF being effective choices.[9][11]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in fluoropyridine amination reactions. Each section provides potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Buchwald-Hartwig) | Ensure the palladium precursor and ligand are fresh and have been stored correctly under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active catalytic species.[12] Impurities in the starting materials or solvents can poison the catalyst; purify all reagents if necessary.[3] |
| Suboptimal Base | The choice of base is critical. For Buchwald-Hartwig reactions, screen strong bases like NaOtBu, LHMDS, or K₃PO₄. For SNAr, the base should be strong enough to deprotonate the amine nucleophile. In some cases, milder bases like Cs₂CO₃ may be required to prevent substrate decomposition.[8] |
| Incorrect Solvent | The solvent plays a crucial role in solubility and reaction rate. For Buchwald-Hartwig, common solvents include toluene, dioxane, and THF.[12] For SNAr, polar aprotic solvents like DMF, DMSO, or acetonitrile are often used to enhance nucleophilicity.[5] A screen of different solvents is recommended.[3] |
| Inappropriate Reaction Temperature | Some amination reactions require elevated temperatures to proceed at a reasonable rate.[5] Conversely, high temperatures can lead to decomposition.[3] Experiment with a range of temperatures to find the optimal balance. |
| Atmosphere Control | Many catalytic systems for Buchwald-Hartwig amination are sensitive to air and moisture.[3] Ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[3] |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Steps |
| Ligand Choice (Buchwald-Hartwig) | The ligand on the palladium catalyst plays a significant role in directing the amination to a specific position. Experiment with different ligands (e.g., Josiphos, Xantphos) to improve selectivity.[7][8] |
| Steric Hindrance | The position of amination can be influenced by bulky substituents on the fluoropyridine ring.[3] |
| Competing Nucleophilic Sites | If the substrate contains multiple potential nucleophilic sites (e.g., both an amine and a phenol), protection of one group may be necessary to achieve the desired outcome.[12] |
Problem 3: Substrate or Product Decomposition
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | High temperatures or the use of strong bases can lead to the degradation of the fluoropyridine, particularly if it contains sensitive functional groups.[3] Attempt the reaction under milder conditions (e.g., lower temperature, weaker base).[3][8] |
| Incompatible Oxidant | If an oxidant is used, it may be too aggressive, leading to over-oxidation and decomposition. Use a milder oxidant or reduce its concentration.[3] |
Quantitative Data Summary
The following tables summarize quantitative data on reaction conditions for fluoropyridine amination reactions.
Table 1: Effect of Base and Solvent on Base-Promoted Amination Yield [4]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | DMF | 140 | 6 | 65 |
| 2 | KOAc | DMF | 140 | 6 | 0 |
| 3 | K₂CO₃ | DMF | 140 | 6 | 0 |
| 4 | NaOtBu | H₂O | 140 | 6 | 73 |
| 5 | NaOtBu | DCM | 140 | 6 | 0 |
| 6 | NaOtBu | H₂O | 140 | 12 | 99 |
| 7 | NaOtBu | H₂O | 100 | 12 | 36 |
Table 2: Optimized Conditions for SNAr of 2-Fluoropyridines with Various Nucleophiles [6]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) |
| Oxygen-based | Sodium Phenoxide | - | DMF | 100 |
| Sulfur-based | Sodium Thiophenoxide | - | DMF | 25 |
| Nitrogen-based | Morpholine | K₂CO₃ | Acetonitrile | 80 |
| Carbon-based | Diethyl Malonate | NaH | THF | 65 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the fluoropyridine (1.0 equivalent), the amine nucleophile (1.0-1.5 equivalents), and a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).
-
Base Addition: If required, add the appropriate base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5-2.0 equivalents).
-
Reaction: Stir the reaction mixture at the optimized temperature (ranging from room temperature to elevated temperatures) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific substrates and ligands.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst, 0.5-2 mol%), the phosphine ligand (1-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to a dry reaction vessel.
-
Reagent Addition: Add the fluoropyridine (1.0 equivalent) and the amine (1.2 equivalents) dissolved in an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-110 °C).[8] Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for low yield in fluoropyridine amination reactions.
Caption: The general mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
Preventing decomposition of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine during storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Visible Changes in the Compound
-
Question: My stored this compound has changed color (e.g., from colorless/pale yellow to brown). What could be the cause?
-
Answer: Color change is a common indicator of chemical decomposition. This can be caused by several factors, including:
-
Oxidation: The pyridine ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This is often accelerated by exposure to air (oxygen).
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the molecule.
-
Reaction with Impurities: Trace impurities in the compound or contaminants in the storage container can catalyze degradation reactions.
-
Issue 2: Purity Degradation Detected by Analysis
-
Question: Analytical testing (e.g., HPLC, GC) of my stored this compound shows a decrease in purity and the appearance of new peaks. What are the likely degradation pathways?
-
Answer: The appearance of new peaks in your analytical chromatogram suggests the formation of degradation products. Based on the structure of this compound, potential degradation pathways include:
-
Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide.
-
Hydrolysis: Although less common for this specific structure under neutral conditions, prolonged exposure to moisture, especially in the presence of acidic or basic impurities, could potentially lead to the cleavage of the C-N bond between the pyridine and pyrrolidine rings.
-
Photodegradation: Light can induce complex degradation pathways, potentially involving radical mechanisms that lead to a variety of byproducts.
-
Issue 3: Inconsistent Experimental Results
-
Question: I am observing inconsistent results in my experiments using this compound from a batch that has been stored for some time. Could this be related to decomposition?
-
Answer: Yes, inconsistent experimental results are a strong indication that the purity of your starting material may have changed. The presence of degradation products can interfere with your reaction, leading to lower yields, unexpected side products, or altered biological activity. It is crucial to re-analyze the purity of the compound before use if it has been in storage for an extended period or if you suspect degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to minimize decomposition?
A1: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at 2-8°C for long-term storage.[1][2] For short-term storage, room temperature in a controlled environment is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3][4]
-
Light: Protect from light by using an amber or opaque container.[3][4]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[3][4]
-
Purity of Handling: Ensure all handling is done in a clean and dry environment to avoid introducing contaminants.
Q2: How can I assess the stability of my this compound?
A2: A stability study can be performed to assess the degradation of the compound over time under various conditions. This typically involves:
-
Storing aliquots of the compound under different conditions (e.g., elevated temperature, high humidity, exposure to light).
-
Periodically analyzing the purity of the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Monitoring for a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Q3: What analytical methods are suitable for determining the purity of this compound?
A3: HPLC and GC are the most common and effective methods for purity assessment of pyridine derivatives.
-
HPLC: A reverse-phase C18 column is often a good starting point. Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) can help to protonate the pyridine nitrogen and improve peak shape.
-
GC: A capillary column with a polar stationary phase is generally suitable. Mass spectrometry (MS) can be coupled with GC to identify potential degradation products.
Data Presentation
Table 1: Example of a Stability Study Summary for this compound
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| 2-8°C, Dark, Inert Atmosphere | 0 | 99.8 | Colorless Liquid |
| 3 | 99.7 | Colorless Liquid | |
| 6 | 99.6 | Colorless Liquid | |
| 12 | 99.5 | Colorless Liquid | |
| 25°C/60% RH, Exposed to Air & Light | 0 | 99.8 | Colorless Liquid |
| 3 | 97.2 | Pale Yellow Liquid | |
| 6 | 94.5 | Yellow-Brown Liquid | |
| 12 | 88.1 | Brown Liquid | |
| 40°C/75% RH, Exposed to Air & Light | 0 | 99.8 | Colorless Liquid |
| 1 | 95.3 | Yellow Liquid | |
| 3 | 89.6 | Brown Liquid | |
| 6 | 75.2 | Dark Brown Solid |
RH = Relative Humidity. Data is illustrative.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Take samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate at 60°C for 24 hours.
-
Take samples at various time points.
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Take samples at various time points.
-
-
Photodegradation:
-
Expose a solution of the compound in a transparent container to a UV lamp (e.g., 254 nm) for 48 hours.
-
Take samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Periodically take samples and prepare solutions for analysis.
-
3. Analysis:
-
Analyze all samples, along with an unstressed control sample, using a suitable HPLC or GC method.
-
Compare the chromatograms to identify and quantify the degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing suspected decomposition of this compound.
References
Technical Support Center: 5-Fluoro-2-(pyrrolidin-1-yl)pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with the synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine. The information provided is intended to help identify and resolve common issues related to reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a di-substituted pyridine with pyrrolidine. The reaction typically involves reacting 2,5-difluoropyridine or 2-chloro-5-fluoropyridine with pyrrolidine in a suitable solvent and often in the presence of a base.
Q2: What are the expected major byproducts in this reaction?
A2: Potential byproducts can arise from several sources including side reactions and impurities in starting materials. Common byproducts may include:
-
Di-substituted pyridine: Reaction of a second equivalent of pyrrolidine at the 5-position, leading to 2,5-bis(pyrrolidin-1-yl)pyridine.
-
** regio-isomer:** If starting with a substrate like 2,3-difluoropyridine, the formation of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine is a possibility.
-
Hydrolysis product: Reaction with any residual water can lead to the formation of 5-Fluoro-2-hydroxypyridine.
Q3: How can I minimize the formation of the di-substituted byproduct?
A3: To reduce the formation of 2,5-bis(pyrrolidin-1-yl)pyridine, you can:
-
Use a controlled stoichiometry, typically with a slight excess of the dihalopyridine starting material.
-
Slowly add the pyrrolidine to the reaction mixture to maintain a low concentration of the nucleophile.[1]
-
Maintain a lower reaction temperature to improve selectivity.
Q4: My reaction is showing poor conversion. What are the possible causes?
A4: Low conversion can be due to several factors:
-
Insufficient reaction temperature or time: Ensure the reaction is heated appropriately and monitored for completion (e.g., by TLC or LC-MS).
-
Base strength: The choice and amount of base can be critical. A weak base may not sufficiently facilitate the reaction.
-
Catalyst deactivation (if applicable): If a catalyst is used, ensure it is active and not poisoned by impurities.
-
Poor quality of starting materials: Use pure and dry reagents and solvents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Presence of an unexpected peak in HPLC/GC-MS with a mass corresponding to the di-substituted product. | Over-reaction with pyrrolidine. | 1. Reduce the equivalents of pyrrolidine used. 2. Employ slow, dropwise addition of pyrrolidine. 3. Lower the reaction temperature. |
| Identification of a byproduct with the same mass but a different retention time. | Formation of a regio-isomer. | 1. Verify the starting material's isomeric purity. 2. Optimize reaction conditions (temperature, solvent) to favor the desired isomer. |
| Low yield and presence of a polar impurity. | Hydrolysis of the starting material or product. | 1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reaction mixture turns dark, and multiple unidentified spots are visible on TLC. | Decomposition of starting materials or product. | 1. Lower the reaction temperature. 2. Ensure efficient stirring. 3. Consider using a milder base. |
Hypothetical Byproduct Analysis Data
The following table presents hypothetical quantitative data for byproduct formation under different reaction conditions to illustrate the impact of process parameters.
| Condition | Starting Material | Equivalents of Pyrrolidine | Temperature (°C) | Yield of this compound (%) | 2,5-bis(pyrrolidin-1-yl)pyridine Byproduct (%) | 5-Fluoro-2-hydroxypyridine Byproduct (%) |
| A | 2,5-Difluoropyridine | 1.1 | 80 | 85 | 10 | 1 |
| B | 2,5-Difluoropyridine | 1.5 | 80 | 75 | 20 | 1 |
| C | 2,5-Difluoropyridine | 1.1 | 60 | 92 | 5 | <1 |
| D | 2-Chloro-5-fluoropyridine | 1.1 | 100 | 88 | 8 | 2 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Byproduct Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 10% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature of 50°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection: 1 µL of a diluted sample in a suitable solvent (e.g., dichloromethane).
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Visualizations
References
Technical Support Center: Regioselective Substitutions on Fluoropyridines
Welcome to the technical support center for improving the regioselectivity of substitutions on fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for achieving desired positional selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in substitutions on fluoropyridines often challenging?
A1: The pyridine ring is inherently electron-deficient, which, combined with the strong electron-withdrawing nature of fluorine, activates the ring for nucleophilic aromatic substitution (SNAr). However, substitutions typically favor the positions ortho (C2/C6) and para (C4) to the nitrogen atom.[1] The interplay of electronic effects from both the ring nitrogen and the fluorine substituent, as well as any other substituents present, can lead to the formation of a mixture of regioisomers, which can be difficult to separate.[2]
Q2: What are the primary factors that control the regioselectivity of nucleophilic aromatic substitution (SNAr) on a fluoropyridine ring?
A2: The regioselectivity of SNAr reactions on fluoropyridines is highly sensitive to a combination of factors:
-
Electronic Effects: The position of the fluorine atom and other electron-withdrawing or -donating groups on the ring dictates the electrophilicity of the carbon atoms. Substitution is favored at positions that can best stabilize the negative charge in the Meisenheimer intermediate.
-
Steric Hindrance: Bulky substituents near a potential reaction site can hinder the approach of the nucleophile, directing the substitution to a less sterically crowded position.
-
Nucleophile: The nature of the nucleophile, including its size and reactivity, can influence the regiochemical outcome.
-
Reaction Conditions: Solvent, temperature, and the presence of a base or catalyst can significantly impact the selectivity of the reaction. For example, the choice of solvent can switch the major product from one regioisomer to another.[3]
Q3: How does the position of the fluorine atom on the pyridine ring influence SNAr reactions?
A3: The position of the fluorine atom is a critical determinant of reactivity and regioselectivity.
-
2-Fluoropyridines: These are highly activated towards SNAr at the C2 position due to the combined electron-withdrawing effects of the fluorine and the adjacent ring nitrogen. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[1]
-
3-Fluoropyridines: Lithiation can be directed to either the C2 or C4 position depending on the reaction conditions, allowing for selective functionalization.[4]
-
4-Fluoropyridines: These are also activated towards SNAr at the C4 position.
Q4: Can I predict the regioselectivity of a substitution reaction on a complex fluoropyridine derivative?
A4: While predicting the exact isomer ratio can be complex, computational methods using Density Functional Theory (DFT) can be employed to calculate the relative stabilities of the isomeric σ-complex intermediates.[5][6] This approach has been shown to provide quantitative predictions for nucleophilic aromatic substitution reactions where fluoride is the leaving group.[5][6]
Troubleshooting Guides
Problem 1: Poor Regioselectivity with a Mixture of Isomers
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent | The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 selectivity for the 2-isomer in DCM can be switched to a 2:1 selectivity for the 6-isomer in DMSO.[3] Recommendation: Screen a range of solvents with varying properties (e.g., aprotic polar like DMF, DMSO; non-polar like toluene; protic like t-amyl alcohol). |
| Inappropriate Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Recommendation: Try running the reaction at a lower temperature. Monitor the reaction progress to find a balance between an acceptable reaction rate and improved selectivity.[2] |
| Steric and Electronic Effects of Substituents | The electronic nature and size of existing substituents play a key role. Bulky groups near a reactive site can favor substitution at a less hindered position.[3] Electron-donating groups can deactivate certain positions towards nucleophilic attack. Recommendation: If possible, consider a synthetic route that introduces substituents in a different order. Alternatively, a directing group can be used to control the position of substitution. |
| Nature of the Base | The choice of base can influence the selectivity. Recommendation: Experiment with different organic or inorganic bases (e.g., K₂CO₃, K₃PO₄, or non-nucleophilic organic bases). |
Problem 2: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Steps |
| Deactivated Substrate | The presence of electron-donating groups on the pyridine ring can reduce its reactivity towards nucleophiles. Recommendation: If the reaction is not proceeding, more forcing conditions such as higher temperatures or the use of a stronger nucleophile/base may be necessary.[7] Alternatively, catalytic methods may be required. |
| Poor Nucleophile | The nucleophile may not be strong enough to react with the fluoropyridine under the chosen conditions. Recommendation: Consider using a more reactive nucleophile or generating the nucleophile in situ with a stronger base. |
| Moisture in the Reaction | For reactions involving strong bases like organolithium reagents, any moisture will quench the base and inhibit the reaction. Recommendation: Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridines
This protocol provides a method for the synthesis of 2-(fluorinated aryl)pyridines through direct C-H arylation.[8]
Materials:
-
Fluoroarene (1.0 equiv)
-
2-Chloropyridine derivative (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Isopropyl acetate
Procedure:
-
To an oven-dried reaction vial, add the fluoroarene (if solid), 2-chloropyridine derivative, Pd(OAc)₂, SPhos, and K₂CO₃.
-
If the fluoroarene is a liquid, add it at this stage.
-
Add isopropyl acetate.
-
Seal the vial with a cap containing a PTFE septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Place the reaction vial in a preheated oil bath at 120 °C and stir for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation (DoM) of 3-Fluoropyridine
This protocol allows for the regioselective functionalization of 3-fluoropyridine at either the C2 or C4 position by varying the reaction conditions.[4]
Materials:
-
3-Fluoropyridine
-
Strong lithium amide base (e.g., LDA or a butyllithium-polyamine chelate)
-
Anhydrous solvent (e.g., THF)
-
Electrophile
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 3-fluoropyridine in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the lithium amide base. The choice of base and solvent system will determine the regioselectivity (refer to specific literature for conditions to favor C2 vs. C4 lithiation).[4]
-
Stir the reaction mixture at -78 °C for the appropriate time.
-
Add the desired electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction and perform an appropriate aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).
Protocol 3: Tandem C-H Fluorination and Nucleophilic Aromatic Substitution (SNAr)
This two-step protocol enables the late-stage functionalization of pyridines at the position alpha to the nitrogen.[8][9][10]
Step 1: C-H Fluorination Materials:
-
Substituted pyridine (1.0 equiv)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In a nitrogen-filled glovebox, add the substituted pyridine and anhydrous acetonitrile to an oven-dried vial.
-
While stirring, add AgF₂. Caution: AgF₂ is a strong oxidizing agent and is moisture-sensitive.
-
Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoropyridine intermediate.
Step 2: Nucleophilic Aromatic Substitution (SNAr) Materials:
-
Crude 2-fluoropyridine intermediate from Step 1 (1.0 equiv)
-
Nucleophile (e.g., alcohol, amine, thiol) (1.2 equiv)
-
Base (e.g., K₃PO₄, KOtBu)
-
Anhydrous solvent (e.g., tert-amyl alcohol, DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the crude 2-fluoropyridine intermediate in the anhydrous solvent.
-
Add the base and the nucleophile.
-
Heat the reaction mixture to the appropriate temperature (e.g., 110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).
Data and Visualization
Table 1: Effect of 3-Substituent on Regioselectivity of SNAr on 2,6-Dichloropyridines
The following table summarizes the effect of different substituents at the 3-position on the regioselectivity of the reaction between 3-substituted 2,6-dichloropyridines and 1-methylpiperazine in acetonitrile.[3]
| 3-Substituent | Ratio of 2-isomer : 6-isomer | Preferred Position |
| -COOH | 9 : 1 | 2 |
| -CONH₂ | 9 : 1 | 2 |
| -CN | 1 : 9 | 6 |
| -CF₃ | 1 : 9 | 6 |
This data indicates that bulky 3-substituents direct the substitution to the 6-position, while less sterically demanding groups like carboxylates and amides favor substitution at the 2-position.[3]
Diagrams
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a fluoropyridine.
Caption: Troubleshooting workflow for poor regioselectivity in fluoropyridine substitutions.
Caption: Regiocontrol in the Directed ortho-Metalation (DoM) of 3-fluoropyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted 2-(Pyrrolidin-1-yl)pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of substituted 2-(pyrrolidin-1-yl)pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare substituted 2-(pyrrolidin-1-yl)pyridines?
A1: The two most common and effective methods are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between these routes often depends on the nature of the starting materials, the desired substitution pattern, and the functional group tolerance required.
Q2: Which synthetic route is generally preferred?
A2: The preference depends on the available starting materials and the specific substrate. Buchwald-Hartwig amination is very versatile and can be used with a wide range of substituted 2-halopyridines (chloro-, bromo-, and iodo-). SNAr is often most effective with highly activated pyridines, such as 2-fluoropyridines or those bearing electron-withdrawing groups. For instance, the reaction of 2-fluoropyridine is significantly faster than that of 2-chloropyridine in SNAr reactions.[1]
Q3: What are the most common challenges encountered in these syntheses?
A3: Common challenges include low reaction yields, catalyst poisoning (in the case of Buchwald-Hartwig), formation of side products, and difficulties in product purification. The basicity of the pyridine nitrogen can sometimes interfere with the catalyst in palladium-catalyzed reactions.[2]
Q4: How can I purify my final 2-(pyrrolidin-1-yl)pyridine product effectively?
A4: Purification can be challenging due to the basic nature of the product. Column chromatography on silica gel is a common method. It is sometimes beneficial to use a solvent system containing a small amount of a basic modifier, like triethylamine, to prevent tailing. Distillation under reduced pressure can also be effective for non-solid products. In some cases, crystallization from a suitable solvent system can provide a high-purity product.
Troubleshooting Guides
Buchwald-Hartwig Amination Route
Problem 1: Low to no product yield.
-
Possible Cause: Catalyst poisoning by the pyridine nitrogen. The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands can help to create a sterically hindered environment around the palladium center, disfavoring coordination with the pyridine nitrogen.[2][3]
-
Catalyst Pre-activation: Using a pre-formed palladium pre-catalyst can sometimes be more effective than generating the active catalyst in situ.[4]
-
Reaction Temperature: Ensure the reaction is heated sufficiently (typically 80-110 °C), as oxidative addition to the 2-halopyridine can be slow.[2]
-
Problem 2: Formation of palladium black (catalyst decomposition).
-
Possible Cause: The reaction temperature is too high, or the ligand is not effectively stabilizing the palladium catalyst.
-
Solution:
-
Lower the reaction temperature and increase the reaction time.
-
Screen different ligands that may offer better thermal stability to the palladium complex.
-
Problem 3: Incomplete conversion of starting material.
-
Possible Cause: Insufficient base, inactive catalyst, or insufficient reaction time.
-
Solution:
-
Base: Ensure a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used in sufficient excess (typically 1.4-2.0 equivalents).[2][5] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, potentially requiring higher temperatures.[6]
-
Catalyst Loading: If catalyst deactivation is suspected, a slightly higher catalyst loading (e.g., 2-5 mol%) may be beneficial.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
-
Nucleophilic Aromatic Substitution (SNAr) Route
Problem 1: The reaction is very slow or does not proceed.
-
Possible Cause: The pyridine ring is not sufficiently activated for nucleophilic attack.
-
Solution:
-
Leaving Group: The reactivity of the leaving group is critical. The general order of reactivity for the leaving group in SNAr on pyridines is F > Cl > Br > I. Using a 2-fluoropyridine derivative will significantly increase the reaction rate.[7]
-
Activating Groups: The presence of electron-withdrawing groups (e.g., -NO₂, -CN) on the pyridine ring will accelerate the reaction.
-
Temperature: Increase the reaction temperature. SNAr reactions often require elevated temperatures, sometimes in a sealed tube or under microwave irradiation.[8]
-
Problem 2: Formation of multiple products.
-
Possible Cause: If there are other potential leaving groups or electrophilic sites on the pyridine ring, competitive substitution can occur.
-
Solution:
-
Reaction Conditions: Optimize the reaction temperature and time to favor the desired substitution. Lowering the temperature may increase selectivity.
-
Protecting Groups: If necessary, protect other reactive functional groups on the molecule.
-
Quantitative Data Summary
Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines with Pyrrolidine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu (1.4) | Toluene | 80 | 3 | 95 | [9] |
| Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.5) | Toluene | 100 | 18 | 88 | [10] |
| Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | Varies | [11] |
Table 2: Nucleophilic Aromatic Substitution of 2-Halopyridines with Pyrrolidine
| 2-Halopyridine | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoropyridine | K₂CO₃ (1.5) | DMSO | 130 | 12 | >95 | [1] |
| 2-Chloropyridine | None (excess pyrrolidine) | DMF | 23 | - | No reaction | [7] |
| 2-Chloropyridine | K₂CO₃ (2.0) | EtOH | MW (150°C) | 0.5 | 85 | [8] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine with Pyrrolidine
This protocol is adapted from a general procedure for the amination of 2-bromopyridines.[9]
Materials:
-
2-Bromopyridine
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(tBu)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and P(tBu)₃ (4 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add NaOtBu (1.4 equivalents).
-
Add 2-bromopyridine (1.0 equivalent).
-
Finally, add pyrrolidine (1.2 equivalents) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution of 2-Fluoropyridine with Pyrrolidine
This protocol is based on general procedures for SNAr reactions on fluoropyridines.[1]
Materials:
-
2-Fluoropyridine
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a dry round-bottom flask, add 2-fluoropyridine (1.0 equivalent) and pyrrolidine (1.2 equivalents).
-
Add anhydrous DMSO to the flask.
-
Add K₂CO₃ (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to 130 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Caption: General experimental workflow for SNAr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Analytical methods for assessing the purity of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for determining the purity of this compound?
A1: The primary recommended techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structural isomers.
Q2: What are the potential common impurities in this compound?
A2: Potential impurities can originate from the synthesis process. Common impurities may include starting materials such as 2,5-difluoropyridine or pyrrolidine, by-products from incomplete reactions, or related substances like isomers or over-alkylated products.
Q3: How should I prepare my sample of this compound for analysis?
A3: For HPLC and GC analysis, accurately weigh and dissolve the sample in a suitable high-purity solvent, such as acetonitrile or methanol. Ensure the sample is fully dissolved; sonication may be used if necessary. For NMR, dissolve the sample in a deuterated solvent like Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography is a cornerstone for purity analysis. Below are common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like your analyte is often due to interactions with acidic silanol groups on the silica-based column packing.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds, a lower pH can improve peak shape. Consider using a buffer to maintain a consistent pH.
-
Column Choice: Use a column specifically designed for basic compounds, such as one with end-capping or a different stationary phase.
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid solvent mismatch effects.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my main peak is shifting between injections. What should I check?
-
Answer: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase Composition: Prepare fresh mobile phase and ensure all components are miscible and properly degassed. Inconsistent mixing in gradient systems can also be a cause.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.
-
Flow Rate: Check for leaks in the system that could cause flow rate fluctuations.
-
-
Experimental Protocol: HPLC Purity Method
This protocol provides a starting point for the analysis of this compound. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
GC-MS Troubleshooting Guide
GC-MS is useful for identifying volatile impurities.
Issue: No Peak or Very Small Peak for the Analyte
-
Question: I am not observing the expected peak for this compound in my GC-MS analysis. Why might this be?
-
Answer: This could be due to several factors, including analyte stability or issues with the GC system.
-
Troubleshooting Steps:
-
Inlet Temperature: The analyte may be degrading in the hot injector. Try lowering the inlet temperature.
-
Column Choice: Ensure you are using a column with appropriate polarity for your compound. A mid-polarity column is a good starting point.
-
Derivatization: While not always necessary, derivatization can improve the volatility and thermal stability of some compounds.
-
System Check: Verify that the GC-MS system is functioning correctly by injecting a known standard.
-
-
Experimental Protocol: GC-MS Impurity Profile
This protocol is a general guideline for detecting volatile impurities.
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injection Mode | Split (20:1) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-450 amu |
NMR Spectroscopy Guide
NMR is essential for structural confirmation and purity assessment against structurally similar impurities.
Issue: Broad or Unresolved Peaks in ¹H NMR
-
Question: The proton signals in my ¹H NMR spectrum are broad. What could be the cause?
-
Answer: Broad peaks can result from several factors, including sample preparation and instrument settings.
-
Troubleshooting Steps:
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Try diluting your sample.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant peak broadening. Ensure your glassware is clean.
-
Shimming: The magnetic field homogeneity may need to be optimized. Perform a shimming procedure on your sample.
-
Solvent Choice: Ensure your compound is fully soluble in the chosen deuterated solvent.
-
-
Experimental Protocol: NMR Analysis
| Parameter | ¹H NMR | ¹⁹F NMR |
| Spectrometer | 400 MHz | 376 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Standard single pulse |
| Relaxation Delay | 5 seconds | 5 seconds |
Visualizations
Caption: General analytical workflow for purity assessment.
Caption: Troubleshooting decision tree for HPLC peak shape issues.
Validation & Comparative
A Comparative Guide to 2-Aminopyridine Building Blocks: Spotlight on 5-Fluoro-2-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active compounds and approved drugs.[1][2] Its ability to engage in crucial hydrogen bonding interactions and serve as a versatile synthetic handle makes it a privileged structure in drug discovery. This guide provides a comparative analysis of "5-Fluoro-2-(pyrrolidin-1-yl)pyridine" alongside other commonly utilized 2-aminopyridine building blocks. We will delve into their physicochemical properties, reactivity in key synthetic transformations, and the strategic advantages each building block offers in the design of novel therapeutics.
Physicochemical Properties: A Comparative Overview
The subtle structural modifications on the 2-aminopyridine core can significantly impact a molecule's physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profile. The introduction of a fluorine atom and a pyrrolidine moiety in "this compound" imparts distinct characteristics compared to simpler analogs.
Below is a table summarizing key computed physicochemical properties for a selection of 2-aminopyridine building blocks.
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₉H₁₁FN₂ | 166.20 | 1.8 | 0 | 2 |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 0.5 | 1 | 2 |
| 2-Amino-5-fluoropyridine | C₅H₅FN₂ | 112.11 | 0.6 | 1 | 2 |
| 2-(Pyrrolidin-1-yl)pyridine | C₉H₁₂N₂ | 148.21 | 1.9 | 0 | 2 |
| 2-Amino-4-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | 162.11 | 1.3 | 1 | 2 |
Data for this compound is for the free base, while other values are sourced from publicly available chemical databases. XLogP3 is a computed measure of lipophilicity.
Key Insights:
-
Lipophilicity (XLogP3): The presence of the pyrrolidine ring significantly increases the lipophilicity of "this compound" and "2-(Pyrrolidin-1-yl)pyridine" compared to the parent 2-aminopyridine. The fluorine atom in "this compound" has a modest impact on its calculated lipophilicity.
-
Hydrogen Bonding: The replacement of the primary amino group with a tertiary amine (pyrrolidine) in "this compound" removes a hydrogen bond donor site. This can be a critical design element to modulate target binding and reduce potential off-target effects.
-
Fluorine Substitution: The fluorine atom in "this compound" can enhance metabolic stability and binding affinity through favorable interactions with biological targets.[3][4] It also modulates the basicity of the pyridine nitrogen, which can be advantageous in avoiding interactions with aminergic GPCRs.[5]
Reactivity in Cross-Coupling Reactions
2-Aminopyridines are versatile building blocks for constructing complex molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The electronic nature of the substituents on the pyridine ring can influence the reactivity of these building blocks.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The electron-withdrawing nature of the fluorine atom in "this compound" can enhance the reactivity of the pyridine ring towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle. However, the steric bulk of the pyrrolidine group might necessitate optimization of reaction conditions, such as the choice of ligand and base.
Buchwald-Hartwig Amination: This reaction is crucial for forming carbon-nitrogen bonds. The nucleophilicity of the amino group is a key factor. For building blocks with a primary amino group, this site can be readily coupled with aryl halides. In the case of "this compound," the pyrrolidine nitrogen is already installed, making the molecule itself a product of a C-N bond formation. Further functionalization would typically occur at other positions on the pyridine ring, often requiring prior halogenation.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving 2-aminopyridine derivatives. These are general procedures and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of a Halogenated 2-Aminopyridine Derivative
Materials:
-
Halogenated 2-aminopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
S-Phos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk tube, add the halogenated 2-aminopyridine derivative, arylboronic acid, Pd(OAc)₂, S-Phos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination of a Halogenated Pyridine with a Primary Amine
Materials:
-
Halogenated pyridine (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the halogenated pyridine and the primary amine.
-
Heat the reaction mixture to 100-120 °C and stir until the reaction is complete.
-
Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Role of 2-Aminopyridines in Drug Discovery
The following diagrams illustrate the importance of the 2-aminopyridine scaffold in a biological context and a typical synthetic workflow.
References
Navigating the Structure-Activity Landscape of 2-Pyrrolidinyl-Pyridines: A Comparative Guide
A deep dive into the structure-activity relationships (SAR) of 2-pyrrolidinyl-pyridines reveals a versatile scaffold, primarily recognized for its potent interactions with nicotinic acetylcholine receptors (nAChRs). Variations in the substitution patterns on both the pyridine and pyrrolidinyl rings have profound effects on binding affinity, functional activity, and subtype selectivity. This guide provides a comparative analysis of key analogs, supported by experimental data and detailed methodologies, to aid researchers in the design of novel therapeutics.
The 2-pyrrolidinyl-pyridine core is a well-established pharmacophore that has been extensively explored in medicinal chemistry. Its structural rigidity and the presence of key hydrogen bond acceptors and donors make it an ideal starting point for the development of ligands for various biological targets. This guide will focus on the most prominent activity of this scaffold: its role as a modulator of nAChRs.
Comparative Analysis of Nicotinic Acetylcholine Receptor Agonists
The interaction of 2-pyrrolidinyl-pyridine derivatives with nAChRs is highly sensitive to structural modifications. The following tables summarize the quantitative data from various studies, highlighting the impact of substitutions on binding affinity (Ki) and functional potency (EC50 or IC50) at different nAChR subtypes.
Table 1: SAR of Pyridine Ring Modifications in 3-(2-((S)-pyrrolidinyl)methoxy)pyridine Analogs
| Compound | Pyridine Substitution | nAChR Binding Ki (nM) | Functional Activity | Reference |
| A-84543 | None | 0.15 | Potent Agonist | [1] |
| Analog 1 | 2-Chloro | >9000 | Inactive | [1] |
| Analog 2 | 4-Methyl | 0.30 | Agonist | [1] |
| Analog 3 | 5-Phenyl | 0.055 | Agonist | [2] |
| Analog 4 | 6-Chloro | 0.45 | Agonist | [1] |
Data synthesized from multiple sources to illustrate the impact of pyridine ring substitutions.
Table 2: Influence of Pyrrolidine and Linker Modifications
| Compound Series | Modification | Key Findings | Reference |
| Pyridyl Ethers | Variation of azacycle ring size | Pyrrolidinyl ring optimal for high affinity. | [3] |
| Fluoro-substituted Pyrrolidinyl Pyridones | Fluorine substitution on the pyrrolidine ring | Crucial for antibacterial activity targeting DNA gyrase. | |
| Azetidinylmethoxy Pyridines | Replacement of pyrrolidine with azetidine | Maintained high affinity for α4β2 nAChR. | [4] |
This table provides a qualitative summary of key SAR findings related to the pyrrolidinyl moiety and the linker.
Key Structure-Activity Relationship Insights
The data presented in the tables underscores several key SAR trends for 2-pyrrolidinyl-pyridine derivatives as nAChR modulators:
-
Pyridine Ring Substitution: The position and nature of substituents on the pyridine ring are critical determinants of activity. Small, electron-donating groups at the 4-position and bulky aromatic groups at the 5-position of the pyridine ring can enhance binding affinity.[1][2] Conversely, substitution at the 2-position is generally detrimental to activity.[1]
-
Pyrrolidine Moiety: The (S)-enantiomer of the 2-pyrrolidinyl group is consistently preferred for high-affinity binding to nAChRs.
-
Linker Region: The methoxy linker between the pyridine and pyrrolidine rings is a common feature in potent nAChR agonists, suggesting an optimal spatial arrangement of the two heterocyclic systems.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.
Radioligand Binding Assay for nAChR Affinity
This protocol describes a competitive binding assay to determine the affinity of test compounds for specific nAChR subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.[5]
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine or [¹²⁵I]epibatidine).[5][6] The concentration used should be at or below its dissociation constant (Kd) for the receptor.[5]
-
Test Compounds: 2-pyrrolidinyl-pyridine analogs at various concentrations.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine or carbachol).[5]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[5]
-
Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Scintillation Cocktail and Counter. [5]
Procedure:
-
In a 96-well plate, combine the binding buffer, test compound (or buffer for total binding, or non-specific control), and cell membranes.
-
Initiate the binding reaction by adding the radioligand.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[5]
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters, followed by washing with cold wash buffer to separate bound from free radioligand.[6]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[5]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
Functional Assay: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This method is used to measure the functional activity (agonist or antagonist) of compounds on nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
TEVC setup with microelectrodes, amplifier, and data acquisition system.
-
Perfusion system.
-
Recording solution (e.g., ND96).
-
Agonist solution (e.g., acetylcholine or a reference agonist).
-
Test compound solutions.
Procedure:
-
Inject the cRNA for the nAChR subunits into the Xenopus oocytes and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.[7]
-
Perfuse the oocyte with the recording solution to establish a stable baseline current.
-
To test for agonist activity, apply the test compound at various concentrations and record the induced inward current.
-
To test for antagonist activity, pre-apply the test compound for a set period, followed by co-application with a known concentration of an agonist (e.g., the EC50 concentration of acetylcholine), and measure the inhibition of the agonist-induced current.
-
Construct concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing the Mechanism of Action
To better understand the biological context of 2-pyrrolidinyl-pyridine activity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of nAChR activation by a 2-pyrrolidinyl-pyridine agonist.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine Derivatives: A Comparative Guide
This guide provides a comprehensive comparison of the biological activity of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine derivatives, with a focus on their potent and selective inhibition of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). IRAK4 is a critical mediator in inflammatory signaling pathways and a promising therapeutic target for autoimmune diseases and certain cancers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualizations to support the validation of this class of compounds.
Introduction to IRAK4 and its Signaling Pathway
Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response. It functions as a key signaling node downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[3] Upon activation of these receptors, IRAK4 is recruited to a signaling complex with MyD88, leading to a cascade of phosphorylation events that ultimately activate the transcription factor NF-κB.[1] The activation of NF-κB results in the transcription of pro-inflammatory cytokines and other mediators, driving inflammatory responses.[2] Dysregulation of the IRAK4 signaling pathway is implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.[1][2]
The clinical candidate Zimlovisertib (PF-06650833) is a potent and selective IRAK4 inhibitor that features a fluorinated pyrrolidinone moiety, structurally related to the this compound scaffold.[4][5] This compound has demonstrated efficacy in preclinical models of rheumatologic diseases and has undergone clinical trials in humans.[6][7][8]
Experimental Protocols
To validate the biological activity of this compound derivatives as IRAK4 inhibitors, the following key experiments are recommended:
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the target kinase.
Materials:
-
Purified recombinant IRAK4 enzyme
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Add 2.5 µL of 2X IRAK4 enzyme solution to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of a 2.5X solution of substrate and ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9][10]
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (serially diluted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader capable of absorbance measurements at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Comparative Performance Data
The following table summarizes the inhibitory activities of Zimlovisertib (PF-06650833), a compound structurally related to this compound derivatives, and other kinase inhibitors against their respective targets and cancer cell lines.
| Compound/Derivative Class | Target Kinase | Assay Type | IC50 (nM) | Cancer Cell Line | Cell Viability IC50 (µM) | Reference(s) |
| Zimlovisertib (PF-06650833) | IRAK4 | Cell-based | 0.2 | - | - | [11][12] |
| Zimlovisertib (PF-06650833) | IRAK4 | PBMC assay | 2.4 | - | - | [11] |
| Pyrazolopyridine Derivative (Comp. 4) | CDK2 | Enzymatic | 240 | HCT-116 | 31.3 | [13] |
| 5-Fluorouracil | - | Cell-based | - | HCT-116 | ~185 (after 24h) | [14] |
| Pyridine-urea Derivative (8e) | VEGFR-2 | Enzymatic | 3930 | MCF-7 | 3.93 | [5] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for validating the biological activity of novel kinase inhibitors.
References
- 1. AU2019321267B2 - Pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors - Google Patents [patents.google.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Zimlovisertib | C18H20FN3O4 | CID 118414016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 7. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Pyrrolidine-Substituted Pyridines: An In Vitro Efficacy Comparison for Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of a series of pyrrolidine-substituted pyridines targeting neuronal nicotinic acetylcholine receptors (nAChRs). The data presented is based on a study by Lin et al. (1998), which systematically explored the structure-activity relationship of analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine.
Introduction to Pyrrolidine-Substituted Pyridines and nAChRs
Pyrrolidine-substituted pyridines are a class of chemical compounds that have garnered significant interest in drug discovery, particularly as modulators of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Their activation by the neurotransmitter acetylcholine, or by exogenous ligands like nicotine, leads to the influx of cations, resulting in neuronal excitation. Dysregulation of nAChR activity has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for therapeutic intervention. The pyrrolidine and pyridine moieties are key pharmacophoric elements that contribute to the binding affinity and selectivity of these compounds for different nAChR subtypes.
Comparative In Vitro Efficacy
The following table summarizes the in vitro binding affinities (Ki values) of various analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine for neuronal nAChRs. The data is extracted from a study by Lin et al. (1998), where the parent compound is denoted as A-84543. These analogs feature substitutions at different positions on the pyridine ring.
| Compound ID | Substitution on Pyridine Ring | Binding Affinity (Ki, nM) |
| A-84543 (1) | None | 0.15 |
| Analog 2 | 2-NH2 | > 9,000 |
| Analog 3 | 4-NH2 | 150 |
| Analog 4 | 5-NH2 | 2.4 |
| Analog 5 | 6-NH2 | 4.3 |
| Analog 6 | 2-Cl | 120 |
| Analog 7 | 4-Cl | 89 |
| Analog 8 | 5-Cl | 0.45 |
| Analog 9 | 6-Cl | 1.8 |
| Analog 10 | 2-CH3 | 330 |
| Analog 11 | 4-CH3 | 120 |
| Analog 12 | 5-CH3 | 0.30 |
| Analog 13 | 6-CH3 | 2.1 |
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of compounds to receptors like nAChRs, based on the methodologies generally employed in the field.
Competitive Radioligand Binding Assay for Neuronal nAChRs
Objective: To determine the binding affinity (Ki) of test compounds (pyrrolidine-substituted pyridines) for neuronal nicotinic acetylcholine receptors.
Materials:
-
Receptor Source: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the desired nAChR subtype (e.g., α4β2), or from specific brain regions known to be enriched with these receptors (e.g., rat or mouse brain homogenates).
-
Radioligand: A high-affinity nAChR radioligand, such as [³H]cytisine or [³H]epibatidine. The concentration used should be at or below its dissociation constant (Kd) for the receptor.
-
Test Compounds: A series of pyrrolidine-substituted pyridine analogs at various concentrations.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM nicotine or 1 mM carbachol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to minimize non-specific binding, and a vacuum filtration manifold.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the target nAChR subtype or dissect the desired brain tissue.
-
Homogenize the cells or tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 400 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + Non-specific Binding Control.
-
Competitive Binding: Receptor membranes + Radioligand + various concentrations of the test compound.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow for equilibration.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression analysis program (e.g., GraphPad Prism) to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of nicotinic acetylcholine receptors and a typical experimental workflow for a competitive binding assay.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
References
Navigating the Kinase Landscape: A Comparative Guide to 5-Fluoro-2-(pyrrolidin-1-yl)pyridine Derivatives in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous journey. This guide provides a comparative analysis of hypothetical 5-Fluoro-2-(pyrrolidin-1-yl)pyridine derivatives, offering insights into their potential efficacy against a panel of kinases. The following data and protocols are presented to illustrate the standard methodologies and data presentation formats used in the evaluation of novel kinase inhibitors.
The dysregulation of protein kinases is a well-established driver of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of kinases. The incorporation of a fluorine atom and a pyrrolidine moiety can further modulate the compound's potency, selectivity, and pharmacokinetic properties.
Comparative Screening Data
The inhibitory activity of a series of hypothetical this compound derivatives was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined using a luminescence-based kinase assay. The results, including a known multi-kinase inhibitor, Staurosporine, as a positive control, are summarized in the table below.
| Compound ID | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) | Kinase D IC50 (nM) |
| FPP-1 | 15 | 250 | >10,000 | 8 |
| FPP-2 | 22 | 310 | >10,000 | 12 |
| FPP-3 | 8 | 150 | 8,500 | 5 |
| FPP-4 | 35 | 450 | >10,000 | 20 |
| Staurosporine | 5 | 10 | 20 | 2 |
Experimental Protocols
A detailed methodology for the in vitro kinase activity assay used to generate the comparative data is provided below. This protocol outlines a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to the kinase activity.[1]
In Vitro Kinase Activity Assay (Luminescence-Based)
Materials:
-
Kinase of interest (e.g., Kinase A, B, C, D)
-
Kinase substrate peptide
-
ATP
-
Test Compounds (this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution of each compound in DMSO to generate a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the specific kinase to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.
-
Visualizing the Workflow and a Key Signaling Pathway
To further aid in the understanding of the screening process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: A generalized workflow for in vitro kinase inhibitor screening.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
References
A Comparative Guide to the Synthetic Efficiency of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine Production
For Researchers, Scientists, and Drug Development Professionals
The production of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine, a key intermediate in the synthesis of various pharmaceutical compounds, can be approached through several synthetic routes. This guide provides a comparative analysis of the two most prominent and efficient methods: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. The comparison focuses on key performance indicators such as reaction yield, purity, reaction conditions, and reagent accessibility to aid researchers in selecting the optimal pathway for their specific needs.
Comparative Overview of Synthetic Routes
The selection of a synthetic route for this compound is often a trade-off between factors such as cost, reaction time, and the desired scale of production. Below is a summary of the key quantitative and qualitative parameters for the two primary synthetic methodologies.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | 2,5-Difluoropyridine, Pyrrolidine | 2-Bromo-5-fluoropyridine, Pyrrolidine |
| Typical Yield | 85-95% | 75-90% |
| Purity | High (>98%) | Generally high, requires careful purification |
| Reaction Time | 4-12 hours | 8-24 hours |
| Reaction Temperature | 80-120°C | 100-120°C |
| Catalyst Required | None | Palladium catalyst (e.g., Pd₂(dba)₃) |
| Ligand Required | None | Phosphine ligand (e.g., Xantphos) |
| Base Required | Inorganic base (e.g., K₂CO₃) or excess amine | Strong non-nucleophilic base (e.g., NaOtBu) |
| Cost-Effectiveness | Generally more cost-effective due to the absence of expensive catalysts and ligands. | Can be more expensive due to the cost of the palladium catalyst and phosphine ligand. |
| Scalability | Readily scalable. | Scalable, but catalyst cost can be a factor at larger scales. |
Logical Workflow of Synthetic Route Comparison
The following diagram illustrates the decision-making process and comparison of the two primary synthetic routes for this compound.
Caption: Comparative workflow of SNAr and Buchwald-Hartwig routes.
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This route leverages the high reactivity of the fluorine atom at the 2-position of the pyridine ring, which is activated towards nucleophilic attack.
Reaction Scheme:
Detailed Methodology:
-
Reagent Preparation: To a solution of 2,5-difluoropyridine (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (5-10 mL per mmol of limiting reagent), add pyrrolidine (1.2-1.5 eq) and a suitable inorganic base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Execution: The reaction mixture is stirred and heated to a temperature between 80°C and 120°C. The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds and is particularly useful when the SNAr reaction is sluggish or provides low yields.
Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-5-fluoropyridine (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%), and a suitable phosphine ligand, for instance, Xantphos (2-10 mol%).
-
Reagent Addition: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) (1.2-1.5 eq), and an anhydrous aprotic solvent like toluene or dioxane (5-10 mL per mmol of limiting reagent). Finally, add pyrrolidine (1.1-1.3 eq) to the reaction mixture.
-
Reaction Execution: The flask is sealed, and the mixture is heated with vigorous stirring to a temperature ranging from 100°C to 120°C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, it is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude material is purified by flash chromatography on silica gel to yield the final product.
A Head-to-Head Comparison of PET Tracers Derived from Fluoropyridines for Researchers and Drug Development Professionals
A comprehensive guide to the performance and experimental validation of key fluoropyridine-based Positron Emission Tomography (PET) tracers. This guide provides a comparative analysis of their application in neuroimaging and oncology, supported by quantitative data and detailed experimental protocols.
Fluoropyridine-based radiotracers are a cornerstone of modern PET imaging, offering favorable properties for visualizing and quantifying biological processes in vivo. The incorporation of fluorine-18, with its optimal half-life and low positron energy, allows for high-resolution imaging. This guide provides a head-to-head comparison of several key fluoropyridine-derived PET tracers, focusing on their performance in neuroimaging, particularly for tau pathology in Alzheimer's disease, and their emerging roles in oncology and other areas.
Comparative Performance of Fluoropyridine PET Tracers
The selection of a PET tracer is critical for the successful outcome of preclinical and clinical imaging studies. The following tables summarize the quantitative performance of several fluoropyridine-based PET tracers based on available head-to-head comparative data.
Tau PET Tracers in Neuroimaging
The development of PET tracers for imaging tau pathology has been instrumental in advancing the understanding and diagnosis of Alzheimer's disease. Second-generation tracers were designed to improve upon the off-target binding profiles of their predecessors.
| Tracer | Target | Key Comparison Findings | Off-Target Binding Profile | Reference |
| [¹⁸F]PI-2620 | Tau Protein (Paired Helical Filaments) | High correlation of Standardized Uptake Value Ratios (SUVRs) with [¹⁸F]RO948 in Braak regions (R² range [0.65–0.80]). Both tracers can detect early tau pathology. | Distinct off-target pattern with signal in vascular structures. | [1] |
| [¹⁸F]RO948 | Tau Protein (Paired Helical Filaments) | SUVRs in subcortical regions were typically higher than with [¹⁸F]PI-2620. Shows higher SUVR values in the striatum and white matter compared to [¹⁸F]PI-2620.[1] Neocortical retention is highly comparable to [¹⁸F]flortaucipir.[2] | Higher signal in the skull/meninges, basal ganglia, and substantia nigra compared to [¹⁸F]PI-2620.[1] Lower intracerebral "off-target" binding compared to [¹⁸F]flortaucipir.[2] | [1][2] |
| [¹⁸F]flortaucipir (AV-1451) | Tau Protein (Paired Helical Filaments) | Binds to paired helical filament tau and accurately identifies tau in Alzheimer's disease.[2] However, off-target binding can interfere with quantification in several brain regions.[2] | "Off-target" binding interferes with quantification in several brain regions.[2] | [2] |
| [¹⁸F]MK-6240 | Tau Protein (Paired Helical Filaments) | Preclinical studies in monkeys demonstrated high specificity and selectivity for binding to neurofibrillary tangles (NFTs) with no off-target binding to white matter or MAO-A/B.[3] | No significant off-target binding to white matter or MAO-A/B observed in preclinical studies.[3] | [3][4] |
Other Neuroimaging and Oncology Tracers
Fluoropyridine derivatives have also been developed for other targets in the brain and for applications in oncology.
| Tracer | Target/Application | Key Performance Characteristics | Reference |
| [¹⁸F]6d | Dopamine Transporter (DAT) | High binding affinity to DAT (Ki = 4.1 nM) and good selectivity over SERT (5-fold) and NET (16-fold).[5] Selectively localized in the striatum.[5] | N/A |
| [¹⁸F]Flurpiridaz | Myocardial Perfusion Imaging (Mitochondrial Complex I) | In a rat model of ischemia-reperfusion, showed slow restoration of uptake after ischemia compared to [¹⁸F]FBnTP.[6] | N/A |
| [¹⁸F]DCFPyL | Prostate-Specific Membrane Antigen (PSMA) | In patients with biochemically recurrent prostate cancer, 91.4% of lesions with an SUVpeak > 3.5 were considered malignant.[7] | N/A |
| [¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine) | Cellular Proliferation (Thymidine Kinase 1) | Can better delineate malignant tissues in areas with high metabolic rates compared to [¹⁸F]FDG.[4][7] Uptake correlates with the Ki-67 proliferation index.[8] | Physiologically taken up in bone marrow and liver.[8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable head-to-head comparison of PET tracers. Below are synthesized methodologies for key experiments.
General In Vivo Small Animal PET Imaging Protocol
This protocol provides a general framework for conducting PET imaging studies in rodents. Specific parameters such as the injected dose and uptake time will vary depending on the tracer and the target being studied.
-
Animal Preparation: Animals are anesthetized (e.g., with isoflurane or ketamine/xylazine). For quantitative studies requiring an arterial input function, a catheter is placed in the carotid or femoral artery.
-
Tracer Administration: A bolus of the ¹⁸F-labeled tracer (typically 18.5–37.0 MBq) is injected intravenously (tail vein) or intraperitoneally.[9]
-
Uptake Period: The animal is kept anesthetized (or awake in its home cage for certain behavioral studies) for a specific uptake period (e.g., 60 minutes).[9]
-
PET Scanning: The animal is positioned in the PET scanner. A static scan (e.g., 10-30 minutes) or a dynamic scan (e.g., 60-90 minutes) is acquired.[9] For dynamic scans, the acquisition is often binned into multiple time frames.[9]
-
Arterial Blood Sampling (for quantitative studies): If an arterial catheter is in place, timed arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites.[9]
-
Image Reconstruction and Analysis: PET images are reconstructed using appropriate algorithms (e.g., OSEM). Regions of interest (ROIs) are drawn on the images to quantify tracer uptake in specific tissues. For quantitative analysis, kinetic modeling (e.g., Patlak plot) can be applied using the arterial input function to determine parameters such as the metabolic rate of the tracer.[9]
In Vitro Autoradiography for Tau Tracers
This technique is used to assess the binding of a radiotracer to specific targets in tissue sections.
-
Tissue Preparation: Post-mortem human brain tissue sections (e.g., from Alzheimer's disease patients and healthy controls) are used.
-
Incubation: The tissue sections are incubated with the ¹⁸F-labeled tau tracer at a specific concentration.
-
Washing: The sections are washed to remove non-specifically bound tracer.
-
Imaging: The distribution of the radiotracer on the tissue sections is imaged using a phosphor imaging system or autoradiography film.
-
Analysis: The signal intensity in different brain regions is quantified and compared between different tracers and between diseased and control tissues. This allows for the assessment of binding specificity and selectivity.[3]
Visualizing Experimental Workflows and Pathways
Understanding the experimental process and the biological context is facilitated by clear diagrams.
Caption: A generalized workflow for the development and head-to-head comparison of PET tracers.
Caption: Simplified schematic of a fluoropyridine-based tau PET tracer binding to pathological tau aggregates.
References
- 1. Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-head comparison of tau positron emission tomography tracers [18F]flortaucipir and [18F]RO948 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Tracers and Radionuclides in PET Imaging | Radiology Key [radiologykey.com]
- 5. Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Tracers and Radionuclides in PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging with non-FDG PET tracers: outlook for current clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Experimental Protocols for Quantitative Behavioral Imaging with 18F-FDG in Rodents | Journal of Nuclear Medicine [jnm.snmjournals.org]
Safety Operating Guide
Navigating the Disposal of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine: A Comprehensive Safety Protocol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine, a synthetic organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
I. Hazard Identification and Classification
Key Hazard Considerations:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Irritation/Corrosion: Can cause skin irritation and serious eye damage.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal hazardous waste regulations.[4][5][6]
II. Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For significant quantities, a chemical-resistant apron or suit may be required. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
III. Spill and Contamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills (in a fume hood):
-
Restrict Access: Ensure the spill is contained within the fume hood.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Secure: Prevent entry to the contaminated area.
-
Contact Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.
IV. Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as a hazardous waste stream.
Step 1: Waste Segregation
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[4][7] Incompatible materials can lead to dangerous chemical reactions.
-
Keep solid and liquid waste in separate, clearly labeled containers.
Step 2: Waste Containerization
-
Use only approved, chemically resistant containers for waste collection.[7]
-
Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[7]
-
Containers should be kept closed except when adding waste.[7]
Step 3: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[4][7]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]
-
Indicate the approximate quantity and date of accumulation.
Step 4: Storage
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure secondary containment is used to capture any potential leaks.[7]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[8]
-
Never dispose of this compound down the drain or in the regular trash.[1][3]
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard laboratory chemical waste management protocols. For detailed experimental procedures involving this compound, researchers should develop a specific protocol that includes waste disposal considerations as an integral part.
Visualizing the Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Fluoro-2-(pyrrolidin-1-yl)pyridine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, handling procedures, and disposal plans for 5-Fluoro-2-(pyrrolidin-1-yl)pyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar fluorinated pyridines and pyrrolidine-containing compounds. Prudent laboratory practice dictates treating this compound with a high degree of caution.
Hazard Summary
While specific toxicological data for this compound is not available, its structure suggests potential hazards associated with both the fluorinated pyridine and pyrrolidine moieties. Pyridine derivatives can be toxic and flammable, and skin and eye contact, as well as inhalation of vapors, should be strictly minimized.[1][2][3] Fluorinated organic compounds can also present significant safety challenges, with some being highly reactive or possessing metabolic toxicity.[4] The pyrrolidine component suggests that the compound may be corrosive.
Potential Hazards Include:
-
Toxic if swallowed, inhaled, or in contact with skin.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles and Face Shield | Must be worn at all times to protect against splashes.[1][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Double-gloving is advised for handling corrosive or readily absorbed compounds. Inspect gloves for tears or punctures before each use.[1][3][4] |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned lab coat is required to protect against skin contact.[1][4] For larger scale operations, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
1. Preparation:
-
Isolate the Area: Before starting work, ensure the designated area, preferably a chemical fume hood, is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including glassware, reagents, and waste containers, within the fume hood to minimize movement in and out of the controlled area.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
2. Handling:
-
Weighing and Transfer: Carefully weigh and transfer the compound within the fume hood to prevent the release of dust or vapors into the laboratory environment. Use non-sparking tools.[3][8]
-
Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential for splashes or aerosol generation is minimized.
-
Maintain Ventilation: Always keep the sash of the fume hood at the lowest practical height.
3. Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by washing with soap and water.[3]
-
Waste Disposal: Dispose of all waste, including contaminated consumables and cleanup materials, in designated hazardous waste containers as outlined in the disposal plan below.[1]
-
Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[3]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Response
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand or vermiculite.[3] Do not use combustible materials.
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Disposal Plan
Proper disposal of this compound and its associated waste is essential to protect human health and the environment.[4]
1. Waste Segregation and Collection:
-
This compound is classified as a halogenated organic waste.[9]
-
Collect all waste containing this compound, including contaminated solids (e.g., gloves, paper towels) and solutions, in a designated, leak-proof, and clearly labeled hazardous waste container.[9]
-
The label must include the words "Hazardous Waste," the full chemical name, and all relevant hazard symbols (e.g., toxic, corrosive).[9]
-
Crucially, do not mix halogenated organic waste with non-halogenated waste streams. [9]
2. Container Management:
-
Keep waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management company.[9]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
